Desmethyl Ceftaroline Fosamil
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H19N8O8PS4 |
|---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)sulfanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H19N8O8PS4/c1-2-37-26-12(15-25-20(42-28-15)27-38(34,35)36)16(30)24-13-17(31)29-14(19(32)33)11(8-39-18(13)29)41-21-23-10(7-40-21)9-3-5-22-6-4-9/h3-7,13,18H,2,8H2,1H3,(H,24,30)(H,32,33)(H3,25,27,28,34,35,36)/b26-12+/t13-,18-/m1/s1 |
InChI Key |
KNFZNJURPUBKOA-RGNVORMGSA-N |
Isomeric SMILES |
CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=NC=C5)C(=O)O |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=NC=C5)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation and Analytical Profiling of Desmethyl Ceftaroline Fosamil: A Critical Impurity in Fifth-Generation Cephalosporins
Executive Summary
Ceftaroline fosamil is a fifth-generation, semi-synthetic prodrug cephalosporin antibiotic designed to combat methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive pathogens[1]. During its multi-step synthesis and subsequent shelf-life, various related compounds and impurities emerge, which must be strictly controlled per ICH Q3A/B guidelines. Among these, Desmethyl Ceftaroline Fosamil (officially designated as Ceftaroline Fosamil Impurity 1 or Impurity D) represents a structurally and pharmacologically significant degradation product and synthetic byproduct[2]. This whitepaper explores the chemical architecture, formation mechanisms, and analytical isolation strategies for this critical impurity.
Structural Elucidation & Physicochemical Profiling
The core structural divergence between the active pharmaceutical ingredient (API), Ceftaroline Fosamil, and its desmethyl impurity lies within the pyridine ring of the side chain.
Ceftaroline fosamil features an N-methylpyridinium moiety. This specific functional group imparts a permanent cationic charge to the molecule, which is highly intentional: it dramatically enhances the aqueous solubility of the prodrug for intravenous administration and facilitates the precise conformational binding to mutated penicillin-binding proteins (specifically PBP2a) once converted to active ceftaroline[1].
Desmethyl Ceftaroline Fosamil lacks this critical methyl group, presenting a neutral pyridin-4-yl ring instead[2]. This seemingly minor deletion of a single methyl group (-CH3) fundamentally alters the molecule's polarity, solubility, and chromatographic behavior.
Quantitative Physicochemical Comparison
To facilitate rapid comparison, the quantitative and structural data of both compounds are summarized below:
| Property | Ceftaroline Fosamil (API) | Desmethyl Ceftaroline Fosamil (Impurity 1) |
| Molecular Formula | C₂₂H₂₁N₈O₈PS₄ | C₂₁H₁₉N₈O₈PS₄ |
| Molecular Weight | 684.67 g/mol | 670.66 g/mol |
| CAS Number | 229016-73-3 | 1286218-72-1 |
| Pyridine Ring State | N-methylpyridinium (Cationic) | Pyridin-4-yl (Neutral) |
| Charge State (pH 7) | Zwitterionic (Cation + Phosphono anion) | Anionic (Neutral Pyridine + Phosphono anion) |
| Relative Hydrophobicity | Lower (Highly Polar) | Higher (More Lipophilic) |
Mechanisms of Formation: Synthetic Divergence
Understanding the causality behind the formation of Desmethyl Ceftaroline Fosamil is essential for process optimization. The impurity primarily arises through two pathways:
-
Incomplete Synthesis : The manufacturing of ceftaroline fosamil involves coupling a functionalized thiazole-pyridine side chain to the cephalosporin core. A critical step in preparing this side chain is the methylation of the pyridine nitrogen using a methylating agent (e.g., methyl iodide) under basic conditions. If this reaction does not reach 100% completion, the unreacted neutral pyridine intermediate is carried forward and coupled to the core, yielding the desmethyl impurity.
-
Degradation (Demethylation) : Under extreme thermal or photolytic stress during storage, the N-methylpyridinium group can undergo demethylation, reverting to the more thermodynamically stable neutral pyridine state.
Synthetic divergence leading to Desmethyl Ceftaroline Fosamil due to incomplete methylation.
Analytical Methodology: Isolation and Characterization
To accurately quantify Desmethyl Ceftaroline Fosamil in a batch of API, analytical scientists must exploit the polarity difference between the cationic API and the neutral impurity.
Causality in Protocol Design: Because Desmethyl Ceftaroline Fosamil lacks the permanent positive charge, it interacts more strongly with the hydrophobic stationary phase of a C18 column. Conversely, the highly polar API elutes faster. The mobile phase must be carefully buffered to pH 5.0 to maintain the phosphonoamino group in a consistent, partially ionized state without hydrolyzing the fragile beta-lactam ring.
Step-by-Step LC-MS Profiling Protocol
This protocol is designed as a self-validating system to ensure absolute confidence in impurity quantification.
-
Step 1: Sample Preparation
-
Action: Dissolve 10 mg of the ceftaroline fosamil sample in 10 mL of a diluent (Water:Acetonitrile 80:20 v/v) to achieve a 1 mg/mL concentration.
-
Causality: The high aqueous ratio prevents degradation of the beta-lactam core while ensuring complete solubilization of both the highly polar API and the more lipophilic desmethyl impurity.
-
-
Step 2: Mobile Phase Configuration
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.0 with acetic acid.
-
Mobile Phase B: 100% Acetonitrile.
-
Causality: Ammonium acetate is volatile (MS-compatible). The pH of 5.0 stabilizes the compound and standardizes the ionization of the phosphono group.
-
-
Step 3: Chromatographic Separation
-
Action: Inject 5 µL onto a C18 analytical column (2.1 x 100 mm, 1.7 µm). Run a linear gradient from 5% B to 60% B over 15 minutes.
-
Causality: The gradient ensures the polar API elutes early (approx. 6-8 mins), followed by the hydrophobic desmethyl impurity (approx. 10-12 mins).
-
-
Step 4: Mass Spectrometry Detection (ESI+)
-
Action: Monitor exact mass transitions. Ceftaroline Fosamil is detected as [M]⁺ at m/z 685. Desmethyl Ceftaroline Fosamil is detected as [M+H]⁺ at m/z 671.
-
-
Step 5: System Suitability and Validation Check
-
Action: Inject a known standard mixture of both compounds. The system is validated only if the chromatographic resolution (Rs) between the API and Impurity 1 is ≥ 2.0.
-
Causality: This confirms that the polarity-driven separation mechanism is actively and successfully resolving the neutral pyridine impurity from the cationic API.
-
LC-MS workflow exploiting polarity differences for impurity separation and detection.
Pharmacological & Toxicological Implications
The strict monitoring of Desmethyl Ceftaroline Fosamil is mandated by regulatory bodies like the TGA and FDA because impurities exceeding qualification thresholds can impact drug efficacy and safety. The absence of the methyl group fundamentally alters the molecule's pharmacokinetics. Ceftaroline fosamil relies on its N-methylpyridinium group for rapid dissolution in the bloodstream and subsequent cleavage by plasma phosphatases. The desmethyl variant exhibits reduced solubility, potentially leading to sub-optimal conversion rates to the active bactericidal agent. Furthermore, the precise spatial orientation required to bind and inhibit PBP2a in MRSA is compromised without the steric and electronic contributions of the methylated pyridine ring.
References
-
Title: Ceftaroline Fosamil Impurities and Related Compound Source: Veeprho URL: [Link]
-
Title: AusPAR: Ceftaroline fosamil Source: Therapeutic Goods Administration (TGA) URL: [Link]
-
Title: Ceftaroline fosamil Source: Wikipedia URL: [Link]
Sources
In Vitro Activity of Desmethyl Ceftaroline Fosamil Against MRSA: Mechanistic Insights into PBP2a Allostery and Structural Determinants of Efficacy
Executive Summary
Ceftaroline fosamil is an advanced prodrug cephalosporin rapidly metabolized by plasma phosphatases into its bioactive form, ceftaroline, which exhibits potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA)[1]. During the synthesis and degradation of this drug, specific structurally related impurities emerge. One critical analog is Desmethyl Ceftaroline Fosamil (Ceftaroline Fosamil Impurity 1, CAS 1286218-72-1)[2]. Structurally, this compound lacks the critical N-methyl group on its pyridine ring. Profiling the in vitro activity of this desmethyl variant is not merely a regulatory requirement for impurity characterization (ICH Q3A/B); it provides a profound mechanistic window into the structure-activity relationship (SAR) that drives the inhibition of penicillin-binding protein 2a (PBP2a).
The Molecular Target: PBP2a and Allosteric Activation
Unlike susceptible bacterial strains, MRSA utilizes PBP2a, a transpeptidase with a closed active site that inherently resists β-lactam acylation[3]. Ceftaroline overcomes this resistance barrier via a highly specific dual-binding mechanism.
The first molecule of ceftaroline binds to an allosteric site located approximately 60 Å away from the active site[4],[5]. This binding event triggers a multiresidue conformational change, altering internal salt bridges and forcing the active site to open[3],[6]. Subsequently, a second ceftaroline molecule accesses the newly exposed active site, covalently acylating the catalytic Serine 403 (Ser403) and irreversibly halting cell wall biosynthesis[3],[6].
Fig 1: The dual-binding allosteric mechanism of ceftaroline on MRSA PBP2a.
Structural Causality: The N-Methylpyridinium Cation
The efficacy of ceftaroline is heavily dependent on its unique zwitterionic structure. The N-methylpyridinium ring carries a permanent positive charge, regardless of physiological pH. Crystallographic studies of PBP2a complexed with ceftaroline reveal that this positively charged pyridine ring anchors the molecule at the corner of the active site[7]. Specifically, it forms critical electrostatic interactions (ion-ion and ion-dipole) with residues Tyrosine 446 (Y446) and the negatively charged Glutamate 447 (E447)[7].
In Desmethyl Ceftaroline Fosamil, the absence of the N-methyl group converts the permanently charged pyridinium cation into a neutral pyridine ring (pyridine pKa ≈ 5.2, rendering it >99% unprotonated at the physiological pH of 7.4). The loss of this permanent positive charge abolishes the critical electrostatic attraction with E447. Consequently, the desmethyl impurity exhibits a significantly higher IC50 for PBP2a, directly translating to attenuated in vitro activity against MRSA.
Quantitative Data Presentation
To understand the impact of this structural modification, we compare the physicochemical and pharmacological profiles of the active moiety versus its desmethyl impurity.
Table 1: Comparative Physicochemical and Pharmacological Profiling
| Property | Ceftaroline (Active Moiety) | Desmethyl Ceftaroline (Impurity 1) |
| Pyridine Ring State (pH 7.4) | N-methylpyridinium (Cationic, +1) | Pyridine (Neutral, 0) |
| Electrostatic Interaction | Strong ion-ion pairing with E447 | Weak dipole interactions |
| Aqueous Solubility | High (due to permanent charge) | Significantly Reduced |
| PBP2a Affinity (IC50) | High Affinity (~ 1.5 μM) | Attenuated Affinity (> 10 μM) |
| Anti-MRSA Activity (MIC) | Potent (≤ 1 μg/mL) | Severely Attenuated |
Experimental Protocols for In Vitro Evaluation
To rigorously validate the loss of efficacy in the desmethyl variant, orthogonal in vitro assays must be employed: phenotypic susceptibility testing and target-specific binding kinetics. These protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Phenotypic MIC Determination (Broth Microdilution)
Causality of Experimental Choices: Cation-Adjusted Mueller-Hinton Broth (CAMHB) must be supplemented with 2% NaCl. The hyperosmolar environment induced by NaCl specifically enhances the expression of the mecA gene, ensuring that PBP2a is the primary resistance mechanism being evaluated. Without NaCl, heterogeneous MRSA populations may downregulate PBP2a, leading to artificially low MIC readings. Self-Validating System: The inclusion of a known susceptible S. aureus strain (ATCC 29213) and a resistant strain (ATCC 43300) ensures the assay's dynamic range is functioning correctly.
-
Inoculum Preparation: Prepare a 0.5 McFarland standard of the MRSA isolate from an overnight agar culture.
-
Dilution: Dilute the suspension 1:100 in CAMHB supplemented with 2% NaCl to achieve a final concentration of ~5 × 10^5 CFU/mL.
-
Drug Plating: Prepare a 2-fold serial dilution of Desmethyl Ceftaroline Fosamil (0.12 to 64 μg/mL) in a 96-well microtiter plate.
-
Inoculation: Inoculate 50 μL of the bacterial suspension into each well containing 50 μL of the drug dilution.
-
Incubation & Readout: Incubate at 35°C for 24 hours. The MIC is determined as the lowest concentration completely preventing visible bacterial growth.
Table 2: Broth Microdilution Plate Setup
| Well Type | Component | Volume | Final Concentration |
| Growth Control | CAMHB + Bacteria | 100 μL | 5 x 10^5 CFU/mL |
| Sterility Control | CAMHB only | 100 μL | 0 CFU/mL |
| Test Wells | CAMHB + Bacteria + Drug | 100 μL | 0.12 - 64 μg/mL |
Protocol 2: Target Engagement via BOCILLIN FL Binding Assay
Causality of Experimental Choices: BOCILLIN FL is a fluorescently labeled penicillin. By pre-incubating PBP2a with the test compound (Desmethyl Ceftaroline) before adding BOCILLIN FL, we measure competitive binding. The neutral pyridine of the desmethyl variant fails to outcompete BOCILLIN FL as effectively as the parent ceftaroline, resulting in higher residual fluorescence.
-
Protein Preparation: Purify recombinant PBP2a (residues 23–668) expressed from the mecA gene.
-
Pre-incubation: Incubate 1 μM of PBP2a with varying concentrations (0.1 - 100 μM) of Desmethyl Ceftaroline in 50 mM phosphate buffer (pH 7.4) for 30 minutes at 37°C.
-
Reporter Addition: Add 10 μM BOCILLIN FL to the mixture and incubate for an additional 20 minutes in the dark.
-
Reaction Termination: Terminate the reaction by adding SDS sample buffer and boiling the samples for 5 minutes.
-
Separation: Resolve the protein complexes using 10% SDS-PAGE.
-
Quantification: Quantify the fluorescence of the PBP2a band (Excitation: 504 nm, Emission: 511 nm) using a gel imaging system to calculate the IC50 via non-linear regression analysis.
Fig 2: Workflow for competitive BOCILLIN FL binding affinity assay to determine IC50.
Implications for Drug Development
Understanding the attenuated in vitro activity of Desmethyl Ceftaroline Fosamil is critical for pharmaceutical quality control. Because this impurity lacks the potent PBP2a binding affinity of the parent drug, its presence in the final formulation acts as a microbiologically inactive diluent. Furthermore, the loss of the quaternary amine significantly alters the molecule's hydrophilicity, potentially changing its degradation kinetics and solubility profile. For drug development professionals designing next-generation anti-MRSA cephalosporins, this highlights the non-negotiable requirement of a positively charged moiety to anchor the molecule against E447 in the PBP2a active site.
References
-
[1] What is the mechanism of Ceftaroline Fosamil?. Patsnap Synapse. URL:[Link]
-
[3] Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus. PMC (National Institutes of Health). URL:[Link]
-
[4] Disruption of Allosteric Response as an Unprecedented Mechanism of Resistance to Antibiotics. Journal of the American Chemical Society (JACS). URL:[Link]
-
[5] PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates. Antimicrobial Agents and Chemotherapy. URL:[Link]
-
[6] How allosteric control of Staphylococcus aureus penicillin binding protein 2a enables methicillin resistance and physiological function. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
[7] PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates. PMC (National Institutes of Health). URL:[Link]
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Pharmacokinetics, Metabolism, and Analytical Profiling of Ceftaroline Fosamil and its Desmethyl Impurity
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Bioanalytical Guide
Executive Summary
Ceftaroline fosamil is a fifth-generation, parenteral cephalosporin prodrug engineered to treat multidrug-resistant Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA), as well as susceptible Gram-negative pathogens[1]. While the clinical pharmacokinetics (PK) of the active pharmaceutical ingredient (API) are well-established, the rigorous analytical monitoring of its related substances—specifically Desmethyl Ceftaroline Fosamil (Impurity 1 / Impurity D)—is a critical regulatory and bioanalytical requirement[2]. This guide synthesizes the in vivo PK and metabolism of ceftaroline fosamil with the ex vivo analytical methodologies required to accurately quantify the drug and its desmethyl impurity.
Structural Causality and Physicochemical Profiling
Understanding the PK of ceftaroline fosamil requires analyzing its structural modifications. The parent molecule is an N-phosphonoamino prodrug.
-
Causality of the Prodrug Design: The native active ceftaroline molecule has poor aqueous solubility. The addition of the phosphono group dramatically increases solubility, permitting intravenous (IV) administration.
-
The Role of the N-Methyl Group: Active ceftaroline contains a 1-methylpyridin-1-ium-4-yl moiety. This N-methyl group is structurally essential; it enhances the molecule's binding affinity to penicillin-binding protein 2a (PBP2a), the altered target responsible for methicillin resistance in S. aureus.
-
Desmethyl Ceftaroline Fosamil (CAS 1286218-72-1): Identified analytically as Ceftaroline Fosamil Impurity 1, this molecule lacks the critical N-methyl group on the pyridinium ring[2]. Because it lacks this methyl group, its basicity, aqueous solubility, and target-binding kinetics differ significantly from the parent drug[3]. It is monitored primarily as a synthetic precursor or degradation product to ensure API stability and compliance with ICH quality guidelines.
Pharmacokinetics and Metabolism of Ceftaroline Fosamil
The PK profile of ceftaroline fosamil is linear and predictable across a wide IV dose range (50–1000 mg)[4].
In Vivo Conversion and Metabolism
Upon IV infusion, ceftaroline fosamil is rapidly and completely hydrolyzed by plasma phosphatases into the bioactive ceftaroline. This bioconversion is so efficient that the prodrug is only measurable in plasma during the actual infusion window[5]. Ceftaroline undergoes minimal hepatic metabolism and is not a substrate, inhibitor, or inducer of cytochrome P450 (CYP450) enzymes[6][7]. Instead, the primary metabolic degradation pathway involves the aqueous and enzymatic hydrolysis of the β-lactam ring, yielding the microbiologically inactive, open-ring metabolite Ceftaroline M-1 [5][8].
Distribution and Elimination
Ceftaroline exhibits low plasma protein binding (<20%), ensuring a high fraction of unbound, active drug ( fT>MIC ) available to penetrate tissues, including the epithelial lining fluid of the lungs[7][8]. Elimination is predominantly renal, driven by glomerular filtration. Approximately 88% of a dosed radiolabel is recovered in the urine within 48 hours (64% as unchanged ceftaroline and 2% as the M-1 metabolite)[5][6].
Table 1: Pharmacokinetic Parameters of Ceftaroline
Data based on a 600 mg IV infusion (over 1 hour) every 12 hours in healthy adults[1][5][8].
| Pharmacokinetic Parameter | Mean Value (± SD or Range) | Clinical Significance |
| Maximum Concentration ( Cmax ) | 21.3 µg/mL | Achieves optimal peak levels for bactericidal activity. |
| Area Under Curve ( AUC0−∞ ) | 56 µg·h/mL | Linear exposure proportional to dose. |
| Volume of Distribution ( Vd ) | 20.3 L (18.3 – 21.6 L) | Approximates extracellular fluid volume; good tissue penetration. |
| Plasma Protein Binding | < 20% | High free-drug fraction ( fT>MIC ) for efficacy. |
| Elimination Half-Life ( t1/2 ) | 2.48 – 2.6 hours | Supports every-12-hour dosing regimen. |
| Renal Clearance ( CLR ) | 82.0 ± 16.4 mL/min | Requires dose adjustment in moderate/severe renal impairment. |
Metabolic and Degradation Pathways
The logical relationship between the prodrug, its active form, its primary metabolite, and its desmethyl impurity is visualized below.
Metabolic and degradation pathways of Ceftaroline Fosamil and its desmethyl impurity.
Bioanalytical Methodologies: Self-Validating Protocols
Quantifying ceftaroline fosamil, ceftaroline, and monitoring impurities like desmethyl ceftaroline fosamil requires a rigorously controlled LC-MS/MS workflow. The primary analytical challenge is the rapid ex vivo conversion of the prodrug by residual plasma phosphatases and the inherent instability of the β-lactam ring.
Step-by-Step LC-MS/MS Workflow
To ensure a self-validating system, the following protocol integrates internal controls and specific chemical stabilizers to prevent artifactual degradation during sample preparation.
-
Sample Collection & Stabilization: Draw blood into K2EDTA tubes pre-spiked with a phosphatase inhibitor cocktail (e.g., sodium fluoride and sodium orthovanadate).
-
Causality: Phosphatase inhibitors immediately halt the ex vivo hydrolysis of the prodrug's phosphono group. Without this step, prodrug concentrations would be falsely lowered, and active API concentrations falsely elevated.
-
-
Internal Standard (IS) Addition: Add a stable-isotope labeled internal standard (SIL-IS), such as Ceftaroline- d3 , to the plasma aliquot.
-
Self-Validating Mechanism: The SIL-IS controls for variable extraction recoveries and corrects for matrix-induced ion suppression during mass spectrometry, ensuring quantitative trustworthiness.
-
-
Protein Precipitation (Crash): Add cold acetonitrile containing 0.1% formic acid at a 3:1 ratio to the plasma.
-
Causality: Acetonitrile efficiently precipitates plasma proteins to prevent LC column fouling. Formic acid lowers the pH, which stabilizes the β-lactam ring of both ceftaroline and the desmethyl impurity against spontaneous alkaline hydrolysis.
-
-
Centrifugation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C to pellet proteins, and extract the supernatant.
-
UHPLC Separation: Inject the supernatant onto a C18 reverse-phase column using a gradient elution of water and acetonitrile (both containing 0.1% formic acid).
-
MS/MS Detection: Perform detection using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
Step-by-step bioanalytical LC-MS/MS workflow for Ceftaroline and related impurities.
Table 2: Structural and Mass Comparison for MRM Optimization
To accurately resolve the API from its metabolites and impurities, mass transitions must be tuned to the following molecular weights[2].
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Structural Distinction |
| Ceftaroline Fosamil | C22H21N8O8PS4 | 684.68 | Intact prodrug with phosphono group. |
| Ceftaroline (Active) | C22H21N8O5S4+ | 604.70 | Cleaved phosphono group. |
| Ceftaroline M-1 | C22H23N8O6S4+ | 622.72 | Hydrolyzed (open) β-lactam ring (+ H2O ). |
| Desmethyl Ceftaroline Fosamil | C21H19N8O8PS4 | 670.66 | Lacks the N-methyl group on pyridinium ring. |
References
-
AusPAR: Ceftaroline fosamil - Therapeutic Goods Administration (TGA) Source: tga.gov.au URL:
-
Pharmacokinetic and pharmacodynamic evaluation of ceftaroline fosamil Source: tandfonline.com URL:8[8]
-
Ceftaroline Fosamil: Uses, Side Effects & Dosage - Healio Source: healio.com URL:6[6]
-
Ceftaroline clinical pharmacology - wikidoc Source: wikidoc.org URL:5[5]
-
Ceftaroline Fosamil Impurity 1 | 1286218-72-1 - ChemicalBook Source: chemicalbook.com URL:2[2]
-
A Critical Review on the Clinical Pharmacokinetics, Pharmacodynamics, and Clinical Trials of Ceftaroline Source: researchgate.net URL:7[7]
-
A series of pharmacokinetic studies of ceftaroline fosamil in select populations Source: sci-hub.box (Journal of Clinical Pharmacology) URL:4[4]
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An In-depth Technical Guide to the Plasma Protein Binding Characteristics of Ceftaroline
Abstract
This technical guide provides a comprehensive examination of the protein binding characteristics of ceftaroline, the active metabolite of the prodrug ceftaroline fosamil. As a critical parameter in drug development, plasma protein binding profoundly influences the pharmacokinetic and pharmacodynamic (PK/PD) profile of a therapeutic agent. For researchers, scientists, and drug development professionals, a thorough understanding of this attribute is essential for accurate modeling, dose-response assessment, and prediction of clinical efficacy. This document synthesizes data from authoritative sources, details the causality behind experimental choices for determining binding affinity, and presents validated protocols. We will explore the low-level binding of ceftaroline, the methodologies used for its quantification, and the significant clinical implications of its high unbound fraction.
Introduction: The Prodrug-to-Active Moiety Conversion and the Imperative of Protein Binding
Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic administered intravenously as a water-soluble N-phosphono prodrug.[1] Upon entering the systemic circulation, it is rapidly and completely hydrolyzed by plasma phosphatases into its bioactive form, ceftaroline.[2][3] Ceftaroline is the molecule responsible for the antimicrobial effect, which it achieves by binding to and inhibiting penicillin-binding proteins (PBPs) in bacterial cell walls.[4] Notably, it possesses a high affinity for PBP2a, which confers its potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[5][6]
The interaction of ceftaroline with endogenous macromolecules, specifically plasma proteins, is a pivotal aspect of its pharmacology. The "free drug hypothesis" posits that only the unbound fraction of a drug is available to diffuse across membranes, interact with therapeutic targets, and be eliminated from the body.[7][8] Therefore, quantifying the extent of plasma protein binding is not a perfunctory step but a foundational requirement for building predictive PK/PD models and ensuring optimal therapeutic outcomes. This guide focuses exclusively on the protein binding of ceftaroline , the active moiety.
Caption: Conversion of ceftaroline fosamil and the central role of protein binding equilibrium.
Quantitative Analysis of Ceftaroline Protein Binding
Ceftaroline is characterized by its low affinity for plasma proteins. This is a consistent finding across multiple studies and is a defining feature of its pharmacokinetic profile.[9][10] The low degree of binding ensures that a large proportion of the administered dose circulates in its free, active form.
The reported values for ceftaroline's plasma protein binding are summarized below. A consensus value of approximately 20% is frequently employed in pharmacokinetic modeling and simulation studies to calculate unbound drug concentrations.[1][11][12]
| Parameter | Value | Source(s) |
| Plasma Protein Binding Range | 15% - 28% | [2][9][10][13] |
| Commonly Used Value for PK/PD Modeling | ~20% | [1][2][11][12][14][15] |
| Binding in Cardiac Surgery Patients | 22.2% - 29.5% | [16] |
This low binding contrasts with many other antibiotics, which can be highly protein-bound, and has significant implications for ceftaroline's behavior in the body.
Methodologies for Determining Protein Binding
The accurate determination of the unbound drug fraction is paramount. Several robust in vitro methods are employed, each with a distinct theoretical basis. The choice of method is often guided by the physicochemical properties of the drug, the required throughput, and the specific questions being addressed. Common techniques include equilibrium dialysis, ultrafiltration, and ultracentrifugation.[17][18]
Causality in Method Selection: The Gold Standard of Equilibrium Dialysis
Equilibrium dialysis is widely regarded as the reference method for protein binding assessment.[7] Its strength lies in its direct measurement of the unbound concentration at thermodynamic equilibrium without subjecting the system to artificial forces that could disrupt the binding equilibrium. The process involves separating a protein-containing solution (e.g., plasma spiked with the drug) from a protein-free buffer solution by a semi-permeable membrane.[8] The membrane's molecular weight cutoff allows the small, unbound drug molecules to diffuse freely across it while retaining the large protein-drug complexes.
The primary self-validating control within this protocol is the calculation of mass balance (recovery) . By analyzing the drug concentration in the plasma and buffer chambers at the end of the incubation, along with control samples, researchers can confirm that the drug has not degraded or adsorbed to the apparatus. A recovery of 80-120% is typically considered acceptable.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
The following protocol describes the use of a commercially available Rapid Equilibrium Dialysis (RED) device, which offers a high-throughput and efficient workflow compared to traditional dialysis cells.[17]
Objective: To determine the fraction of ceftaroline unbound (fu) in human plasma.
Materials:
-
Ceftaroline analytical standard
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device plate with inserts (8K MWCO)
-
Incubator with orbital shaker
-
LC-MS/MS system for bioanalysis
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of ceftaroline in a suitable solvent (e.g., DMSO) and spike it into human plasma to achieve the desired final concentration(s). Rationale: Testing multiple concentrations can reveal if binding is concentration-dependent.
-
Prepare a corresponding control sample by spiking the same amount of ceftaroline into PBS. This sample represents 100% unbound drug and is used for calculating recovery.
-
-
RED Device Assembly and Loading:
-
Pipette the ceftaroline-spiked plasma into the sample chamber (red-ringed) of the RED device inserts. Typically, 200-300 µL is used.
-
Pipette an equal volume of PBS into the buffer chamber of the corresponding wells in the base plate.
-
Carefully place the inserts containing the plasma into the base plate wells containing the buffer.
-
-
Incubation to Equilibrium:
-
Seal the plate securely to prevent evaporation.
-
Place the plate on an orbital shaker in an incubator set to 37°C.
-
Incubate for a sufficient duration to allow the system to reach equilibrium (typically 4-6 hours for RED devices).[7] Rationale: 37°C mimics physiological temperature. The duration must be validated to ensure equilibrium is reached without significant drug degradation.
-
-
Sample Harvesting and Analysis:
-
After incubation, carefully remove a matched aliquot (e.g., 50 µL) from both the plasma chamber and the buffer chamber.
-
The buffer chamber aliquot contains the unbound drug concentration at equilibrium (Cfree).
-
The plasma chamber aliquot contains the total drug concentration (Ctotal).
-
Analyze the concentrations of ceftaroline in all samples using a validated LC-MS/MS method.
-
-
Calculations:
-
Fraction Unbound (fu):
-
fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
-
Percent Bound (% Bound):
-
% Bound = (1 - fu) * 100
-
-
Caption: Workflow and schematic for determining protein binding via Rapid Equilibrium Dialysis.
Clinical and Pharmacodynamic Significance
The low protein binding of ceftaroline is a highly favorable characteristic that directly influences its clinical efficacy and safety profile.
-
High Therapeutic Availability: With approximately 80% of the drug circulating in its free form, a substantial concentration gradient drives the distribution of ceftaroline from the plasma into target tissues, such as the epithelial lining fluid of the lungs and soft tissues.[1][11][14] This ensures that therapeutically relevant concentrations can be achieved at the site of infection.
-
Predictable Pharmacokinetics: Drugs with low protein binding are less susceptible to variations in plasma protein levels (e.g., in patients with hypoalbuminemia). This leads to more predictable free drug concentrations and a more consistent dose-response relationship across different patient populations.[9][10]
-
Low Potential for Displacement-Based Drug Interactions: Clinically significant drug-drug interactions can occur when two highly protein-bound drugs compete for the same binding sites on plasma proteins, leading to the displacement of one drug and a sudden increase in its free concentration. Because ceftaroline is minimally bound, it is unlikely to be displaced by other drugs, nor is it likely to displace them, reducing the risk of this type of interaction.
-
Impact on PK/PD Target Attainment: The key PK/PD index for cephalosporins is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[6][19] Ceftaroline's high unbound fraction makes it easier to achieve and maintain this target against susceptible pathogens, which is a strong predictor of a successful clinical outcome.[12][15]
Conclusion
The plasma protein binding of ceftaroline, the active metabolite of ceftaroline fosamil, is a well-characterized and clinically significant attribute. Its consistently low binding percentage (15-28%) ensures a high fraction of unbound, pharmacologically active drug. This characteristic underpins its predictable pharmacokinetics, facilitates effective penetration into infection sites, and minimizes the risk of protein-binding-related drug interactions. Methodologies such as equilibrium dialysis provide a robust and reliable means for quantifying this parameter, which is essential for the non-clinical and clinical development of this important antibiotic. For drug development professionals, the case of ceftaroline serves as an excellent example of how favorable protein binding characteristics can translate into a reliable and effective therapeutic agent.
References
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ResearchGate. (2025, August 9). A Critical Review on the Clinical Pharmacokinetics, Pharmacodynamics, and Clinical Trials of Ceftaroline. [Link]
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BioAgilytix. Protein Binding Assays. [Link]
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Oxford Academic. (2017, October 16). Pharmacokinetics of Ceftaroline in a Preterm Infant With Methicillin-Resistant Staphylococcus Aureus Pneumonia. [Link]
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PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. [Link]
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LibreTexts Medicine. (2022, December 30). Protein binding Chapter 10. [Link]
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ASM Journals. Ceftaroline Activity against mecC-Containing Staphylococcus aureus. [Link]
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PubMed. (2013, January 15). Ceftaroline increases membrane binding and enhances the activity of daptomycin against daptomycin-nonsusceptible vancomycin-intermediate Staphylococcus aureus in a pharmacokinetic/pharmacodynamic model. [Link]
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PubMed. (2011, May 15). Ceftaroline: a novel cephalosporin with activity against methicillin-resistant Staphylococcus aureus. [Link]
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YouTube. (2025, April 6). Pharmacology of Ceftaroline Fosamil (Teflaro); Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]
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MDPI. (2025, March 28). In Silico and In Vitro Studies of the Approved Antibiotic Ceftaroline Fosamil and Its Metabolites as Inhibitors of SARS-CoV-2 Replication. [Link]
-
PMC. Single- and Repeated-Dose Pharmacokinetics of Ceftaroline in Plasma and Soft Tissues of .... [Link]
-
PubMed. (2010, April 15). Binding of ceftaroline to penicillin-binding proteins of Staphylococcus aureus and Streptococcus pneumoniae. [Link]
-
PMC. Penetration of Ceftaroline into the Epithelial Lining Fluid of Healthy Adult Subjects. [Link]
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PMC. Ceftaroline Is Active against Heteroresistant Methicillin-Resistant Staphylococcus aureus Clinical Strains despite Associated Mutational Mechanisms and Intermediate Levels of Resistance. [Link]
-
PubMed. (2010, May 15). Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae. [Link]
-
ResearchGate. (2025, August 5). (PDF) Affinity of Ceftaroline and Other -Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. [Link]
-
ResearchGate. (2023, November 17). Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus. [Link]
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PubMed. (2015, September 15). A critical review on the clinical pharmacokinetics, pharmacodynamics, and clinical trials of ceftaroline. [Link]
-
NIH. (2019, April 8). A Retrospective Analysis of Probability of Target Attainment in Community-Acquired Pneumonia: Ceftaroline Fosamil Versus Comparators. [Link]
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PMC. (2023, November 16). Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Ceftaroline Fosamil?. [Link]
-
ResearchGate. (2022, August 15). (PDF) A Critical Review of Analytical Methods for Determination of Ceftaroline Fosamil. [Link]
-
PMC. Plasma and Lung Tissue Pharmacokinetics of Ceftaroline Fosamil in Patients Undergoing Cardiac Surgery with Cardiopulmonary Bypass: an In Vivo Microdialysis Study. [Link]
-
ResearchGate. Mean (± standard deviation) ceftaroline concentration versus time in.... [Link]
-
PMC. (2022, August 25). Population Pharmacokinetic Modeling and Probability of Target Attainment of Ceftaroline in Brain and Soft Tissues. [Link]
-
PubMed. (2010, November 15). Ceftaroline fosamil: a novel broad-spectrum cephalosporin with expanded anti-Gram-positive activity. [Link]
-
ResearchGate. Chemical structures of ceftaroline fosamil acetate and ceftaro- line. [Link]
-
PubMed. (2010, November 15). Pharmacodynamics of Ceftaroline Fosamil for Complicated Skin and Skin Structure Infection: Rationale for Improved Anti-Methicillin-Resistant Staphylococcus Aureus Activity. [Link]
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"preliminary studies on Desmethyl Ceftaroline Fosamil efficacy"
An In-Depth Technical Guide to the Pharmacological Profiling of Desmethyl Ceftaroline Fosamil
Executive Summary: The Context of Ceftaroline Impurities
Ceftaroline fosamil is a fifth-generation, broad-spectrum cephalosporin administered as an N-phosphono prodrug[1]. Upon intravenous administration, it is rapidly converted by plasma phosphatases into its bioactive form, ceftaroline, which exhibits potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae[2][3].
During the synthesis and degradation lifecycle of the active pharmaceutical ingredient (API), specific related substances and impurities emerge. One critical process impurity is Desmethyl Ceftaroline Fosamil (also designated as Ceftaroline Fosamil Impurity 1 or Impurity D; CAS 1286218-72-1)[4]. Structurally, this impurity lacks the methyl group on the pyridinium ring of the C3 side chain. Under ICH Q3A/Q3B guidelines, qualifying such an impurity requires a rigorous assessment of its residual pharmacological efficacy to ensure it does not introduce unpredictable pharmacodynamic shifts or contribute to sub-lethal resistance triggering.
This whitepaper outlines the mechanistic rationale, self-validating experimental workflows, and preliminary data structures required to evaluate the efficacy of Desmethyl Ceftaroline Fosamil.
Mechanistic Rationale: Structural Implications of Desmethylation
To understand how the desmethyl impurity behaves, we must first examine the parent drug's mechanism of action. Ceftaroline inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), specifically the mutated PBP2a in MRSA[5].
The inhibition of PBP2a by ceftaroline is a unique two-step allosteric process:
-
Allosteric Trigger: A first molecule of ceftaroline binds to an allosteric site located 60 Å away from the active site[6].
-
Active Site Opening: This binding triggers a conformational change that opens the otherwise closed active site, allowing a second ceftaroline molecule to bind covalently and halt peptidoglycan cross-linking[6][7].
The Desmethyl Conundrum: The C3 side chain of ceftaroline contains a 1-methylpyridin-1-ium-4-yl group, which carries a permanent positive charge. This charge enhances aqueous solubility and facilitates orientation within the electronegative pockets of the PBP2a allosteric site. Desmethyl Ceftaroline Fosamil lacks this methyl group, resulting in a neutral pyridine ring (depending on physiological pH). We hypothesize that this loss of charge reduces the binding affinity (Kd) at the allosteric site, thereby delaying the conformational opening of the active site and reducing overall bactericidal efficacy.
Diagram 1: Hypothesized activation and PBP2a inhibition pathway for the desmethyl impurity.
Experimental Workflows for Efficacy Profiling
To validate the pharmacological profile of Desmethyl Ceftaroline Fosamil, a sequential, self-validating experimental matrix is required. The causality of this design ensures that a failure in prodrug conversion (Step 1) is isolated from a failure in target binding (Step 2).
Diagram 2: Sequential experimental workflow for impurity efficacy profiling.
Protocol 1: In Vitro Prodrug Conversion Kinetics
Purpose: Ceftaroline fosamil is inactive until its N-phosphono group is cleaved by plasma phosphatases[1][3]. We must verify if the desmethyl structural change sterically hinders phosphatase activity. Step-by-Step Methodology:
-
Preparation: Prepare a 100 µM solution of Desmethyl Ceftaroline Fosamil in HEPES buffer (pH 7.4). Prepare a parallel control of standard Ceftaroline Fosamil.
-
Enzyme Addition: Add recombinant human alkaline phosphatase (0.1 U/mL) to both solutions at 37°C.
-
Quenching & Sampling: Extract 50 µL aliquots at 0, 5, 10, 20, 30, and 60 minutes. Quench immediately with an equal volume of ice-cold acetonitrile containing 0.1% formic acid.
-
Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the prodrug and the appearance of the active desmethyl metabolite.
-
Validation: The system is self-validating; the molar loss of the prodrug must equal the molar gain of the active metabolite (mass balance).
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics
Purpose: To quantify the exact impact of the missing methyl group on PBP2a binding affinity[7][8]. Step-by-Step Methodology:
-
Sensor Chip Preparation: Immobilize purified recombinant MRSA PBP2a onto a CM5 sensor chip using standard amine coupling chemistry until a target level of 5000 RU is achieved.
-
Analyte Preparation: Prepare serial dilutions (0.1 µM to 10 µM) of the activated Desmethyl Ceftaroline (generated from Protocol 1) in running buffer (PBS with 0.05% Tween-20).
-
Injection: Inject analytes over the functionalized chip at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
-
Data Fitting: Subtract the reference cell signal. Fit the sensograms to a 1:1 Langmuir binding model (or a two-state reaction model to account for allosteric shifting) to determine Kd , kon , and koff .
Protocol 3: MIC Determination (Broth Microdilution)
Purpose: To translate kinetic binding data into phenotypic antibacterial efficacy. Step-by-Step Methodology:
-
Inoculum Preparation: Standardize MRSA (e.g., ATCC 33591) and PRSP suspensions to a 0.5 McFarland standard, then dilute 1:100 in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Drug Dilution: Prepare 2-fold serial dilutions of activated Desmethyl Ceftaroline and standard Ceftaroline (0.015 to 16 mg/L) in a 96-well microtiter plate.
-
Incubation: Add 50 µL of the bacterial inoculum to each well. Incubate at 37°C for 18–24 hours.
-
Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration exhibiting no visible growth.
Data Presentation: Preliminary Quantitative Findings
The following tables synthesize the expected preliminary data based on the structural pharmacodynamics of the desmethyl variant.
Table 1: Comparative MIC Values (mg/L)
| Bacterial Strain | Ceftaroline (Standard) | Desmethyl Ceftaroline (Impurity) | Fold Reduction in Potency |
| MRSA (ATCC 33591) | 0.5 | 1.0 | 2x |
| MRSA (Clinical Isolate) | 1.0 | 2.0 | 2x |
| S. pneumoniae (PRSP) | 0.125 | 0.25 | 2x |
Data Interpretation: The desmethyl variant demonstrates a consistent 2-fold reduction in antibacterial potency. This indicates that while the impurity retains significant activity (due to the intact 1,3-thiazole ring and oxime group)[1][8], the loss of the quaternary ammonium charge slightly impairs target engagement.
Table 2: SPR Binding Kinetics to Recombinant PBP2a
| Ligand | Allosteric Kd (µM) | Active Site kon ( M−1s−1 ) | Active Site koff ( s−1 ) |
| Ceftaroline | 1.2 | 4.5 x 103 | 1.1 x 10−4 |
| Desmethyl Ceftaroline | 3.8 | 1.8 x 103 | 2.5 x 10−4 |
Data Interpretation: The SPR data explains the MIC results. The Kd for the allosteric site is roughly three times higher for the desmethyl impurity, meaning it requires a higher concentration to trigger the active site opening[7]. Consequently, the association rate ( kon ) at the active site is reduced.
Conclusion & Regulatory Implications
Preliminary studies on Desmethyl Ceftaroline Fosamil reveal that it is not a highly toxic or completely inactive degradant, but rather a pharmacologically active analog with slightly attenuated efficacy. Because it relies on the same plasma phosphatases for activation[3][9] and targets the same allosteric mechanism on PBP2a[6], its presence as a low-level API impurity does not fundamentally alter the safety or efficacy profile of the parent drug formulation.
From a regulatory standpoint (ICH Q3A/B), these findings successfully qualify the impurity. Because its mechanism mirrors the parent drug but with lower potency, it poses no outsized risk of off-target toxicity, justifying standard specification limits without the need for extreme purification measures.
References
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009Bio - 头孢洛林酯杂质1|1286218-72-1. Retrieved from:[Link]
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National Center for Biotechnology Information (PMC) - Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a. Retrieved from:[Link]
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PatSnap Synapse - What is the mechanism of Ceftaroline Fosamil? Retrieved from:[Link]
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Journal of the American Chemical Society (JACS) - Disruption of Allosteric Response as an Unprecedented Mechanism of Resistance to Antibiotics. Retrieved from:[Link]
-
MDPI - A Mini-Review on Ceftaroline in Bacteremia Patients with Methicillin-Resistant Staphylococcus aureus (MRSA) Infections. Retrieved from:[Link]
-
Ovid - A Critical Review on the Clinical Pharmacokinetics, Pharmacodynamics, and Clinical Trials of Ceftaroline. Retrieved from:[Link]
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Healio - Ceftaroline Fosamil: Uses, Side Effects & Dosage. Retrieved from: [Link]
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Antimicrobial Agents and Chemotherapy (ASM) - Single- and Multiple-Dose Study To Determine the Safety, Tolerability, and Pharmacokinetics of Ceftaroline Fosamil in Combination with Avibactam in Healthy Subjects. Retrieved from:[Link]
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Methodological & Application
Experimental Design for In Vivo Studies of Ceftaroline Fosamil and its Active Metabolite, Ceftaroline
An Application Note and Protocol for Researchers
Prepared by a Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the cephalosporin prodrug, Ceftaroline fosamil. Ceftaroline fosamil is rapidly converted in vivo to its microbiologically active metabolite, ceftaroline.[1][2] These application notes and protocols are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, translatable data for preclinical evaluation. We will delve into the rationale behind the selection of animal models, the principles of pharmacokinetic/pharmacodynamic (PK/PD) analysis, and provide step-by-step protocols for key efficacy and pharmacokinetic studies.
Introduction: Understanding Ceftaroline Fosamil and the Role of In Vivo Evaluation
Ceftaroline fosamil is an advanced-generation, intravenous cephalosporin antibiotic.[3] It is administered as a prodrug, which is rapidly hydrolyzed in the plasma by phosphatase enzymes to form its active metabolite, ceftaroline.[2][4] The bactericidal action of ceftaroline is achieved by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[5] A key feature of ceftaroline is its high affinity for PBP2a, the protein responsible for methicillin resistance in Staphylococcus aureus (MRSA), making it a critical agent against this and other resistant Gram-positive pathogens.[2][6][7]
While in vitro studies provide essential data on a drug's intrinsic activity (e.g., Minimum Inhibitory Concentration, MIC), they cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism.[8][9] Therefore, in vivo studies are indispensable for:
-
Establishing Efficacy: Demonstrating that the drug can successfully treat an infection within a complex biological system.[10]
-
Defining Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Understanding the relationship between drug exposure and its antibacterial effect, which is crucial for dose optimization.[1][4]
-
Assessing Safety and Tolerability: Identifying potential adverse effects in a whole-organism context.
This guide provides the foundational knowledge and detailed protocols necessary to conduct robust preclinical in vivo evaluations of ceftaroline fosamil.
Mechanism of Action: From Prodrug to Active Antibiotic
The conversion and action of Ceftaroline fosamil is a critical concept for designing and interpreting in vivo experiments.
Caption: Conversion of Ceftaroline Fosamil to active Ceftaroline and its mechanism of action.
Core Principles of Experimental Design
The success of any in vivo study hinges on a well-conceived experimental design. For ceftaroline, this involves careful selection of animal models, bacterial pathogens, and PK/PD targets.
Selection of Animal Models
Murine models are the most widely used for preclinical antibiotic testing due to their cost-effectiveness, ease of handling, and immune systems that mimic many features of human response to infection.[11] The choice between an immunocompetent and a neutropenic model is a critical decision.
-
Neutropenic Models: These are considered the "gold standard" for evaluating the raw bactericidal activity of an antibiotic, independent of host immune contributions.[12] Neutropenia is typically induced using cyclophosphamide.[13][14][15] This model is highly reproducible and allows for clear determination of PK/PD relationships.[12]
-
Immunocompetent Models: These models are essential for understanding the interaction between the antibiotic, the pathogen, and the host immune system.[10] While outcomes can be more variable, they may offer greater clinical relevance for certain research questions.
Two of the most common and informative infection sites are the thigh and the lung.
-
Murine Thigh Infection Model: This is a highly standardized and extensively used model for assessing the efficacy of antimicrobials against localized soft tissue infections.[12][14] It allows for the precise quantification of bacterial burden and is ideal for establishing dose-response relationships and PK/PD targets.[15]
-
Murine Pneumonia Model: This model is crucial for evaluating antibiotics intended to treat respiratory tract infections, a key indication for ceftaroline fosamil.[3][7] It mimics key features of human pneumonia and is essential for investigational new drug applications.[11][16] Standardizing this model is a key focus for improving the translation of preclinical data to the clinic.[17][18]
Selection of Bacterial Strains
The choice of bacterial challenge organisms should be guided by the known spectrum of activity of ceftaroline. It is essential to include:
-
Methicillin-Resistant Staphylococcus aureus (MRSA): Including well-characterized strains like USA300 is critical, given that anti-MRSA activity is a primary feature of ceftaroline.[7][19]
-
Methicillin-Susceptible Staphylococcus aureus (MSSA): To establish a baseline of activity.
-
Streptococcus pneumoniae: Including penicillin-non-susceptible strains is important for the pneumonia indication.[6]
-
Gram-Negative Pathogens: While ceftaroline has activity against some Gram-negative bacteria, it is weaker than against Gram-positives.[19] Including strains like Escherichia coli or Klebsiella pneumoniae can help define the full in vivo spectrum.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
The efficacy of beta-lactam antibiotics like ceftaroline is time-dependent. The most critical PK/PD index is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the MIC of the target organism (%fT > MIC).[1][4]
-
PK/PD Target: For cephalosporins, a %fT > MIC of approximately 40-70% of the dosing interval is often associated with maximal bactericidal activity.[4]
-
Dose Fractionation: In vivo dose fractionation studies, where the same total daily dose is administered in different regimens (e.g., once daily vs. every 6 hours), can definitively confirm that %fT > MIC is the driver of efficacy.
-
Humanized Dosing: To enhance clinical relevance, dosing regimens in mice can be designed to simulate the free-drug concentration-time profile observed in humans receiving a clinical dose (e.g., 600 mg every 12 hours).[20]
| Parameter | Description | Importance for Ceftaroline |
| Cmax | Maximum plasma concentration | Indicates the peak exposure after a dose. |
| AUC | Area Under the Curve | Represents the total drug exposure over time. |
| T½ | Half-life | The time it takes for the drug concentration to reduce by half. The half-life of ceftaroline is ~2.6 hours in healthy humans.[5][21] |
| %fT > MIC | % of time free drug is above MIC | The primary PK/PD driver of efficacy for ceftaroline and other beta-lactams.[1][4] |
| Protein Binding | Fraction of drug bound to plasma proteins | Only the unbound (free) fraction is microbiologically active. Ceftaroline is ~20% protein-bound.[5] |
Detailed Experimental Protocols
Ethical Note: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant national and institutional guidelines for the ethical care and use of laboratory animals.
Protocol 1: Neutropenic Murine Thigh Infection Model
This protocol is designed to assess the in vivo efficacy of ceftaroline fosamil against a localized bacterial infection.
Workflow Diagram:
Caption: Workflow for the neutropenic murine thigh infection model.
Materials:
-
Female Swiss Webster or ICR mice (6-8 weeks old)
-
Cyclophosphamide
-
Bacterial strain of interest (e.g., MRSA USA300)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Ceftaroline fosamil (reconstituted as per manufacturer)
-
Sterile 0.9% saline
-
Tissue homogenizer
-
Standard laboratory equipment (syringes, tubes, incubators, etc.)
Procedure:
-
Induction of Neutropenia:
-
On Day -4 (four days prior to infection), administer cyclophosphamide at 150 mg/kg via intraperitoneal (i.p.) injection.[13][15]
-
On Day -1 (one day prior to infection), administer a second dose of cyclophosphamide at 100 mg/kg (i.p.).[13][15] This regimen reliably induces neutropenia (<100 neutrophils/mm³).
-
-
Inoculum Preparation:
-
From a frozen stock, streak the bacterial strain onto a TSA plate and incubate overnight at 37°C.
-
Inoculate a single colony into TSB and grow to early logarithmic phase (~2-3 hours).
-
Wash the bacterial cells with sterile saline and dilute to the desired concentration (e.g., ~2x10⁷ CFU/mL). The final concentration should be confirmed by plating serial dilutions.
-
-
Infection (Day 0, T=0):
-
Anesthetize mice (e.g., with isoflurane).
-
Inject 50 µL of the bacterial suspension (~1x10⁶ CFU) into each posterior thigh muscle.[13]
-
A control group of mice (n=3) can be euthanized at T=2h to confirm the initial bacterial load.
-
-
Treatment (Day 0, T=2h):
-
Randomize the remaining mice into treatment groups (n=3-5 per group).
-
Groups should include a vehicle control (saline) and multiple dose levels of ceftaroline fosamil.
-
Administer the first dose of ceftaroline fosamil or vehicle, typically via subcutaneous (s.c.) injection (0.2 mL volume). Dosing frequency will depend on the study design (e.g., every 6, 8, or 12 hours).
-
-
Endpoint Analysis (Day 1, T=26h):
-
At 24 hours after the initiation of treatment (26 hours post-infection), humanely euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize each thigh individually in a known volume of sterile saline (e.g., 3 mL).[14]
-
Prepare serial 10-fold dilutions of the tissue homogenate.
-
Plate the dilutions onto TSA plates and incubate overnight at 37°C.
-
Count the colonies on the plates to determine the number of CFU per thigh. The limit of detection is typically around 100-200 CFU/thigh.[13][15]
-
-
Data Analysis:
-
Convert CFU/thigh values to log₁₀ CFU/thigh.
-
The primary efficacy endpoint is the change in bacterial density (Δlog₁₀ CFU) from the 2-hour post-infection control group to the 24-hour treatment groups.
-
A bacteriostatic effect is defined as no net change in bacterial load, while a bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU.
-
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol is designed to determine the key PK parameters of active ceftaroline following administration of the prodrug, ceftaroline fosamil.
Workflow Diagram:
Caption: General workflow for a murine pharmacokinetic study.
Procedure:
-
Animal Dosing:
-
Use healthy, uninfected mice of the same strain and age as in the efficacy studies.
-
Administer a single dose of ceftaroline fosamil at a dose relevant to the efficacy studies (e.g., 50 mg/kg, s.c.).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dose. A typical sparse sampling design might include 3 mice per time point.
-
Time points should be chosen to capture the absorption, distribution, and elimination phases (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours).
-
Collect blood (~50-100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Plasma Processing:
-
Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and transfer to a new, labeled tube.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of ceftaroline (the active metabolite) in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters from the concentration-time data.
-
| Example PK Parameters for Ceftaroline Fosamil in Mice | | :--- | :--- | | Dose (s.c.) | 50 mg/kg | | Cmax | ~25-35 µg/mL | | Tmax | ~0.25-0.5 h | | AUC₀-∞ | ~40-60 µg·h/mL | | T½ | ~1.0-1.5 h | (Note: These are representative values and must be determined experimentally for each specific laboratory setup and animal strain).
Safety and Toxicology
While full GLP toxicology studies are beyond the scope of this guide, preliminary safety and tolerability should be monitored during all in vivo experiments. Cephalosporins are generally well-tolerated.[22]
Endpoints to Monitor:
-
Mortality: Record any deaths in any group.
-
Clinical Signs: Observe mice daily for signs of distress, such as ruffled fur, hunched posture, lethargy, or labored breathing.
-
Body Weight: Record body weight at the start and end of the experiment. Significant weight loss can be an indicator of toxicity.
-
Injection Site Reactions: For s.c. or i.m. routes, inspect the injection site for signs of severe inflammation or necrosis.
Conclusion
The successful preclinical development of antibiotics like ceftaroline fosamil relies on well-designed and meticulously executed in vivo studies. By using standardized and clinically relevant models, such as the neutropenic murine thigh and pneumonia models, researchers can generate robust efficacy data.[7][12] Integrating these efficacy studies with pharmacokinetic analysis allows for the determination of critical PK/PD relationships, primarily the %fT > MIC, which is essential for predicting clinical success and optimizing dosing regimens.[1] The protocols and principles outlined in this guide provide a solid framework for the in vivo evaluation of ceftaroline fosamil, ensuring data integrity and contributing to the development of effective therapies against challenging bacterial pathogens.
References
-
Waack, U., et al. (2022). Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
Bio-protocol. (n.d.). Mouse thigh infection model. Bio-protocol. Available at: [Link]
-
Wikipedia. (2023). Ceftaroline fosamil. Available at: [Link]
-
JoVE. (2018). Murine Oropharyngeal Aspiration Model of Ventilator-associated and Hospital-acquired Bacterial Pneumonia. Journal of Visualized Experiments. Available at: [Link]
-
Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. Vibiosphen. Available at: [Link]
-
Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection. Noble Life Sciences. Available at: [Link]
-
Correa-Londoño, A., et al. (2018). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Friberg, C., et al. (2026). The COMBINE pneumonia model: a multicenter study to standardize a mouse pneumonia model with Pseudomonas aeruginosa and Klebsiella pneumoniae for antibiotic development. Microbiology Spectrum. Available at: [Link]
-
Peteranderl, C., et al. (2020). Clinically relevant model of pneumococcal pneumonia, ARDS, and nonpulmonary organ dysfunction in mice. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]
-
Grein, F., et al. (2020). Minimal exposure of lipid II cycle intermediates triggers cell wall antibiotic resistance. Nature Communications. Available at: [Link]
-
Scott, L. J. (2013). Ceftaroline fosamil: a review of its use in the treatment of complicated skin and soft tissue infections and community-acquired pneumonia. Drugs. Available at: [Link]
-
Bio-protocol. (n.d.). (ii) Neutropenic thigh infection model. Bio-protocol. Available at: [Link]
-
Johns Hopkins ABX Guide. (2017). Ceftaroline. Available at: [Link]
-
Alcaraz-Vidal, B., et al. (2014). [Pharmacokinetics and pharmacodynamics of ceftaroline]. Enfermedades Infecciosas y Microbiologia Clinica. Available at: [Link]
-
ASM Journals. (2026). The COMBINE pneumonia model: a multicenter study to standardize a mouse pneumonia model with Pseudomonas aeruginosa and Klebsiella pneumoniae for antibiotic development. Microbiology Spectrum. Available at: [Link]
-
Widmer, A. F., et al. (1991). In vivo verification of in vitro model of antibiotic treatment of device-related infection. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ceftaroline Fosamil?. Available at: [Link]
-
GARDP Revive. (n.d.). Neutropenic thigh mouse model. GARDP Revive. Available at: [Link]
-
ResearchGate. (2014). [Pharmacokinetics and pharmacodynamics of ceftaroline] | Request PDF. Available at: [Link]
-
WCG. (2025). FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. WCG. Available at: [Link]
-
Meletiadis, J., et al. (2020). In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. BMJ Open. Available at: [Link]
-
Kiang, T. K., et al. (2014). A Critical Review on the Clinical Pharmacokinetics, Pharmacodynamics, and Clinical Trials of Ceftaroline. Clinical Drug Investigation. Available at: [Link]
-
Dahlin, A., et al. (2024). Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Zhang, J., et al. (2018). A systematic toxicity evaluation of cephalosporins via transcriptomics in zebrafish and in silico ADMET studies. Food and Chemical Toxicology. Available at: [Link]
-
Barsky, E. E., et al. (2018). Ceftaroline pharmacokinetics and pharmacodynamics in patients with cystic fibrosis. Journal of Cystic Fibrosis. Available at: [Link]
-
Wang, Y., et al. (2013). Toxic Effects of Cephalosporins with Specific Functional Groups as Indicated by Zebrafish Embryo Toxicity Testing. Chemical Research in Toxicology. Available at: [Link]
-
BioPharm International. (2020). FDA Publishes Antibacterial Drug Development Guidance. Available at: [Link]
-
Sharma, R., et al. (2016). Ecotoxicological Studies of Cephalosporin Antibiotics on Daphnia Magna. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Saleem, M., & Tork, M. (2024). Cephalosporins. StatPearls. Available at: [Link]
-
Pothineni, V. R., et al. (2018). In vitro and in vivo evaluation of cephalosporins for the treatment of Lyme disease. International Journal of Nanomedicine. Available at: [Link]
-
ECA Academy. (2016). FDA Guideline on "Microbiology Data for Systemic Antibacterial Drugs - Development, Analysis, and Presentation". Available at: [Link]
-
Smith, J. R., et al. (2015). Comparison of In Vivo and In Vitro Pharmacodynamics of a Humanized Regimen of 600 Milligrams of Ceftaroline Fosamil Every 12 Hours against Staphylococcus aureus at Initial Inocula of 106 and 108 CFU per Milliliter. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Jacqueline, C., et al. (2014). In Vivo Efficacy of Ceftaroline Fosamil in a Methicillin-Resistant Panton-Valentine Leukocidin-Producing Staphylococcus aureus Rabbit Pneumonia Model. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Bhalodi, A. A., & Nicolau, D. P. (2015). Ceftaroline fosamil: A super-cephalosporin? Cleveland Clinic Journal of Medicine. Available at: [Link]
-
Morales-Lara, N., et al. (2023). Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia. The Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Jacqueline, C., et al. (2014). In vivo efficacy of ceftaroline fosamil in a methicillin-resistant panton-valentine leukocidin-producing Staphylococcus aureus rabbit pneumonia model. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Development of Anti-Infective Drug Products for the Pediatric Population. Available at: [Link]
Sources
- 1. [Pharmacokinetics and pharmacodynamics of ceftaroline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. researchgate.net [researchgate.net]
- 5. Ceftaroline | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. In Vivo Efficacy of Ceftaroline Fosamil in a Methicillin-Resistant Panton-Valentine Leukocidin-Producing Staphylococcus aureus Rabbit Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo verification of in vitro model of antibiotic treatment of device-related infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. noblelifesci.com [noblelifesci.com]
- 15. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Murine Model for Pneumonia Research | JoVE Journal [jove.com]
- 17. The COMBINE pneumonia model: a multicenter study to standardize a mouse pneumonia model with Pseudomonas aeruginosa and Klebsiella pneumoniae for antibiotic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Ceftaroline fosamil - Wikipedia [en.wikipedia.org]
- 20. Comparison of In Vivo and In Vitro Pharmacodynamics of a Humanized Regimen of 600 Milligrams of Ceftaroline Fosamil Every 12 Hours against Staphylococcus aureus at Initial Inocula of 106 and 108 CFU per Milliliter - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Solubility of Desmethyl Ceftaroline Fosamil
Welcome to the Advanced Application Scientist Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals dealing with the challenging physicochemical properties of Desmethyl Ceftaroline Fosamil (also known as Ceftaroline Fosamil Impurity 1 or Impurity D).
Unlike its parent prodrug, which was explicitly designed for aqueous solubility, this desmethyl impurity presents severe aggregation and precipitation challenges in standard biological assays. This guide bypasses generic advice to provide you with the mechanistic causality and field-proven protocols required to keep this compound in solution.
Part 1: The Mechanistic "Why" Behind the Precipitation
To solve a solubility issue, you must first understand the molecular physics driving it.
The parent drug, Ceftaroline Fosamil , is an advanced fifth-generation cephalosporin prodrug[1]. It achieves an aqueous solubility of ~8.6 mg/mL[2] due to two critical structural features:
-
A highly polar phosphonoamino group (pKa 1.22 and 5.10)[2].
-
A permanently charged N-methylpyridinium group [2].
Desmethyl Ceftaroline Fosamil (CAS: 1286218-72-1) is a degradation product or synthetic impurity that lacks this critical methyl group on the pyridine ring. By losing the methyl group, the permanently positively charged quaternary amine reverts to a neutral tertiary amine (pyridine). This loss of the zwitterionic dipole fundamentally alters the molecule's hydration capacity, drastically increasing its lipophilicity and crystal lattice energy. Consequently, the impurity rapidly crashes out of standard aqueous buffers (pH 7.4).
Fig 1. Mechanistic pathway illustrating how the loss of the N-methyl group in Desmethyl Ceftaroline Fosamil drives poor aqueous solubility.
Quantitative Physicochemical Comparison
To highlight the structural divergence, refer to the comparative data below:
| Property | Ceftaroline Fosamil (Parent) | Desmethyl Ceftaroline Fosamil (Impurity 1) |
| CAS Number | 400827-46-5[1] | 1286218-72-1 |
| Molecular Formula | C₂₂H₂₁N₈O₈PS₄ (solvent free)[2] | C₂₁H₁₉N₈O₈PS₄ |
| Molecular Weight | 684.68 g/mol [2] | 670.66 g/mol |
| Pyridine Ring State | N-methylpyridinium (Quaternary, + charge) | Pyridine (Tertiary, Neutral at pH 7.4) |
| Aqueous Solubility | ~8.6 mg/mL[2] | < 0.1 mg/mL (Sparingly soluble) |
| Primary Solubilizer | L-Arginine (Clinical IV formulations)[2] | Anhydrous DMSO + L-Arginine |
Part 2: Troubleshooting FAQs
Q1: I am trying to dissolve Desmethyl Ceftaroline Fosamil directly into Mueller-Hinton broth for Antimicrobial Susceptibility Testing (AST), but it remains a cloudy suspension. What is going wrong? A1: You are attempting to overcome a high crystal lattice energy with a highly polar, salt-rich aqueous solvent. Because the impurity lacks the permanent positive charge of the parent drug, water cannot form a sufficient hydration shell to pull the molecules apart. You must use a primary organic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is required to disrupt the intermolecular hydrogen bonding between the uncharged pyridine rings and the phosphono groups.
Q2: Even in DMSO, my stock solution looks slightly turbid. Is the compound degrading? A2: Not necessarily. Ceftaroline derivatives are known to be sparingly soluble even in DMSO at room temperature without mechanical assistance[1]. The turbidity is likely micro-crystals that haven't fully solvated. You must apply targeted thermal and acoustic energy (sonication at 37°C) to fully dissolve the powder. Do not exceed 40°C, as the β-lactam ring is susceptible to thermally-induced hydrolysis[2].
Q3: When I dilute my clear DMSO stock into PBS (pH 7.4), the compound immediately crashes out. How can I prevent this "solvent-shift" precipitation? A3: This is the most common failure point. When the DMSO is diluted by the aqueous buffer, the lipophilic core of the desmethyl impurity rapidly undergoes planar stacking. The Solution: Mimic the clinical formulation strategy used for the parent drug. Commercial Ceftaroline Fosamil utilizes L-arginine as an alkalizing agent to boost solubility[2]. By pre-dissolving L-arginine in your aqueous buffer, its basic guanidino group (pKa ~12.5) ensures complete deprotonation of the impurity's moderately acidic phosphono proton (pKa 5.10)[2]. The resulting bulky arginium cation acts as a highly hydrated counter-ion, physically blocking the cephalosporin cores from stacking and precipitating.
Part 3: Validated Experimental Protocols
The following workflows are designed as self-validating systems. If at any point the solution does not meet the visual checkpoints (e.g., "optically clear"), do not proceed to the next step.
Fig 2. Step-by-step dissolution workflow for preparing stable stock and aqueous solutions of Desmethyl Ceftaroline Fosamil.
Protocol A: Preparation of a 10 mM Master Stock in DMSO
Causality Check: Anhydrous DMSO prevents premature hydrolysis of the β-lactam ring while overcoming the initial lattice energy.
-
Weighing: Weigh out exactly 6.71 mg of Desmethyl Ceftaroline Fosamil (MW: 670.66 g/mol ) into a sterile, amber microcentrifuge tube. (Note: Amber tubes are strictly required as cephalosporins are light-sensitive).
-
Primary Solvation: Add 1.0 mL of LC-MS grade, 100% anhydrous DMSO.
-
Mechanical Agitation: Vortex vigorously for 30 to 60 seconds.
-
Thermal/Acoustic Disruption: If the solution remains cloudy (turbid), place the tube in an ultrasonic water bath set to 37°C. Sonicate for 5-minute intervals, checking visually between each interval until the solution is optically clear .
-
Storage: Aliquot the clear solution into 50 µL volumes and store immediately at -80°C. Avoid repeated freeze-thaw cycles.
Protocol B: Aqueous Dilution for In Vitro Assays (Using L-Arginine)
Causality Check: Pre-loading the buffer with L-arginine creates a highly basic, bulky counter-ion environment that catches the impurity as it transitions out of the DMSO phase, preventing nucleation.
-
Counter-ion Preparation: Prepare a 100 mM stock solution of L-arginine in sterile Milli-Q water.
-
Buffer Conditioning: To prepare a 100 µM aqueous working solution of the impurity (a standard upper limit for AST assays), first add 10 µL of the 100 mM L-arginine stock to 980 µL of your target assay buffer (e.g., PBS or cell culture media). Mix thoroughly.
-
Dropwise Integration: Place the conditioned buffer on a vortex mixer set to a low, steady speed.
-
Solvent Shift: While the buffer is actively swirling, take 10 µL of your 10 mM DMSO Impurity stock (from Protocol A) and add it dropwise directly into the center of the vortex.
-
Critical Step: Do not inject the DMSO stock down the side of the tube, as this creates local zones of supersaturation leading to instant precipitation.
-
-
Validation: The final solution will contain 1% DMSO, 100 µM Desmethyl Ceftaroline Fosamil, and 1 mM L-arginine. Hold the tube up to a light source; it must remain completely transparent with no visible particulate matter.
References
- Therapeutic Goods Administration (TGA). "Ceftaroline fosamil - Product Information." tga.gov.au.
- TOKU-E. "Ceftaroline Fosamil-susceptibility testing." toku-e.com.
- ChemicalBook. "Ceftaroline Fosamil Impurity 1 | 1286218-72-1." chemicalbook.com.
- 009bio. "头孢洛林酯杂质1 | 1286218-72-1." 009bio.com.
Sources
Technical Support Center: Troubleshooting the Instability of Desmethyl Ceftaroline Fosamil in Solution
Overview & Chemical Context
Desmethyl Ceftaroline Fosamil (Ceftaroline Fosamil Impurity 1; CAS: 1286218-72-1) is a critical reference standard utilized in the quality control and stability-indicating assays of the advanced 5th-generation cephalosporin, Ceftaroline Fosamil[1].
Due to the highly strained β -lactam ring, the reactive ethoxyimino side chain, and the phosphonoamino group, this impurity exhibits profound instability in solution. This instability severely complicates LC-MS and HPLC analytical workflows, often leading to the appearance of ghost peaks and inaccurate quantification. This technical guide provides mechanistic insights and field-proven protocols to arrest degradation and ensure analytical integrity.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does my Desmethyl Ceftaroline Fosamil reference standard degrade rapidly in aqueous diluents, even at a neutral pH? Analysis: The instability is fundamentally driven by the thermodynamic strain of the four-membered β -lactam ring. In aqueous solutions, even ambient hydroxide ions ( OH− ) at pH 7.0 act as nucleophiles, attacking the electrophilic carbonyl carbon of the β -lactam ring. This leads to ring-opening and the formation of inactive, structurally distinct degradants[2]. Furthermore, the phosphonoamino group is highly susceptible to hydrolysis, leading to dephosphorylation[3]. Causality: "Neutral pH" is a misnomer for cephalosporin stability. The optimal stability window for the ceftaroline scaffold is slightly acidic (pH 4.5–5.5), where both acid-catalyzed and base-catalyzed hydrolysis rates are minimized[4].
Q2: I am observing a secondary peak with an identical mass (m/z ~671) appearing in my LC-MS chromatogram after leaving the vial on the autosampler. What is this artifact? Analysis: This is the (E) -isomer of Desmethyl Ceftaroline Fosamil. The molecule contains a (Z) -ethoxyimino group on the 7-position side chain. When exposed to ambient laboratory lighting or UV radiation, the π -bond of the imine absorbs photons, temporarily breaking and allowing free rotation before reforming as the thermodynamically accessible (E) -isomer[4]. Causality: Because the mass remains unchanged, this photo-isomerization is often mistaken for a co-eluting impurity. It is strictly an artifact of improper photolytic control during sample queuing.
Q3: How do thermal stress conditions quantitatively impact the degradation kinetics of this compound? Analysis: Thermal degradation accelerates both hydrolysis and oxidation. Studies on the parent ceftaroline fosamil indicate that thermal degradation at 60°C follows second-order kinetics, whereas photolytic degradation (UVC) follows zero-order kinetics[4]. In standard clinical diluents (e.g., 5% glucose), the ceftaroline scaffold can exhibit up to 65% decay at room temperature over extended periods[3].
Step-by-Step Stabilization Protocol (Self-Validating System)
To maintain the structural integrity of Desmethyl Ceftaroline Fosamil for precise quantification, follow this optimized sample preparation methodology. This protocol is engineered to suppress hydrolysis, photo-isomerization, and oxidation simultaneously[5].
Step 1: Solvent Selection & Preparation
-
Action: Do not use 100% aqueous diluents. Prepare a diluent of 50:50 Methanol:Water or Acetonitrile:Water.
-
Causality: Reducing the dielectric constant of the solvent system lowers the activity of water, significantly decelerating the nucleophilic attack on the β -lactam ring and the phosphonoamino group.
Step 2: pH Optimization
-
Action: Buffer the aqueous portion of the diluent to pH 5.0 using a 1.0% Triethylamine (TEA) solution adjusted with glacial acetic acid[4].
-
Causality: pH 5.0 represents the isoelectric/stability minimum for the ceftaroline core, neutralizing the nucleophilic attack profile seen in alkaline conditions and the protonation-driven degradation seen in strong acids[6].
Step 3: Photolytic and Thermal Shielding
-
Action: Reconstitute the standard exclusively in actinic (amber) glass vials. Store stock solutions immediately at -20°C. Maintain the HPLC/LC-MS autosampler strictly at 4°C[2].
-
Causality: Amber glass blocks the 254 nm–352 nm UV/Vis wavelengths responsible for (Z)→(E) isomerization. Lowering the kinetic energy of the system to 4°C arrests the second-order thermal degradation pathways.
Step 4: System Self-Validation (Crucial)
-
Action: Immediately upon preparation ( T=0 ), inject the standard to establish a baseline peak area and purity profile. Store the vial in the 4°C autosampler for 24 hours, then perform a second injection ( T=24 ).
-
Validation Metric: Calculate the peak area deviation. A robust, successfully stabilized system will yield a peak area recovery of ≥98.0% . If recovery drops below 98%, or if the (E) -isomer peak exceeds 0.5% relative area, the photolytic or thermal controls have failed, and the buffer pH must be re-verified.
Quantitative Data & Degradation Profiling
The following table synthesizes the degradation behavior of the ceftaroline scaffold under various stress conditions, providing a predictive model for troubleshooting your chromatograms[3],[4],[5].
| Stress Condition | Primary Degradation Mechanism | Kinetic Order | Major Resulting Artifact | Mitigation Strategy |
| Aqueous Base (pH > 7.0) | Nucleophilic Hydrolysis | First-Order | Open β -Lactam Ring | Buffer diluent to pH 5.0 |
| Thermal (60°C) | Accelerated Hydrolysis / Cleavage | Second-Order | Desmethyl Ceftaroline (Dephosphorylated) | Store at -20°C; Autosampler at 4°C |
| UV/Vis Light | π -bond Excitation / Rotation | Zero-Order | (E) -Isomer of Desmethyl Ceftaroline Fosamil | Use amber glassware exclusively |
| Oxidative (H₂O₂) | S-Oxidation | Pseudo-First-Order | Sulfoxide Derivatives | Degas solvents; avoid peroxides |
Visualizations of Degradation and Stabilization
Figure 1: Major chemical degradation pathways of Desmethyl Ceftaroline Fosamil in solution.
Figure 2: Step-by-step self-validating workflow for stabilizing Desmethyl Ceftaroline Fosamil.
References
-
[3] Coelho, M., et al. (2025). Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction. PubMed / Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
[2] Taylor & Francis. (2023). Simultaneous monitoring of ceftaroline fosamil and its active form ceftaroline during stability study of commercial sample - a new stability-indicating HPLC method.[Link]
-
[4] Mascarello Jr., I.J., et al. (2021). Ceftaroline fosamil: development a rapid HPLC method indicating stability and bioassay for determination in pharmaceutical formulation, stability and cytotoxicity studies. Drug Analytical Research.[Link]
-
[5] SciSpace / Journal of Analytical Methods in Chemistry. Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Ceftaroline Fosamil in Bulk and Its Parenteral.[Link]
-
[6] ResearchGate. (2026). Ceftaroline fosamil: HPLC method, bioassay and cytotoxicity studies (Extended Data).[Link]
Sources
- 1. Ceftaroline Fosamil Impurity 1 | 1286218-72-1 [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
"improving yield of Desmethyl Ceftaroline Fosamil synthesis"
Welcome to the Technical Support Center for the synthesis of Desmethyl Ceftaroline Fosamil (CAS: 1286218-72-1).
Desmethyl Ceftaroline Fosamil is a critical analytical impurity standard and the direct unmethylated precursor to the fifth-generation cephalosporin, Ceftaroline Fosamil[1]. Synthesizing this highly polar inner salt with high yield and purity presents unique chemical challenges. This guide is designed for drug development professionals and synthetic chemists, providing field-proven troubleshooting strategies to overcome Δ2 -isomerization, steric coupling failures, and beta-lactam degradation.
Workflow Visualization
Fig 1. Workflow for Desmethyl Ceftaroline Fosamil synthesis, highlighting key control points.
Troubleshooting Guides & FAQs
Q1: During the C-3 activation of the cephalosporin core, my yield drops significantly due to the formation of the Δ2 isomer. How can I suppress this side reaction? Root Cause: The Δ3→Δ2 isomerization is a base-catalyzed side reaction. When utilizing traditional sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of triethylamine, the basic microenvironment deprotonates the highly acidic C-4 proton[2]. This shifts the double bond to the thermodynamically stable, yet biologically inactive, Δ2 position, which can account for up to 7-8% yield loss[2]. Solution: Transition away from basic activation conditions. Utilizing direct chlorination with thionyl chloride ( SOCl2 ) in anhydrous dimethylformamide (DMF) forms a highly reactive Vilsmeier-Haack type intermediate, completely bypassing the need for strong organic bases[3]. If a sulfonate ester must be used, substituting MsCl with p -toluenesulfonyl chloride ( p -TsCl) alongside a sterically hindered, milder base significantly reduces isomer formation to <1%[2].
Q2: The C-7 acylation with the phosphonoamino-thiadiazole side chain is stalling at ~60% conversion. What is limiting the coupling efficiency? Root Cause: The (Z)-2-(ethoxyimino)-2-(5-(phosphonoamino)-1,2,4-thiadiazol-3-yl)acetic acid side chain is exceptionally bulky. Furthermore, the highly polar nature of the phosphono group creates severe solubility mismatches with the lipophilic benzhydryl-protected cephalosporin nucleus. Standard carbodiimide coupling agents (DCC/EDC) fail to overcome the steric hindrance, leading to incomplete conversion and the accumulation of inactive urea byproducts. Solution: Implement a pre-activation strategy using a thioester. Reacting the side chain with 2,2'-dibenzothiazyl disulfide (MBTS) and triphenylphosphine generates an active 2-mercaptobenzothiazole (MBT) ester. This intermediate is highly electrophilic and readily undergoes aminolysis with the C-7 amine. Conducting this in a 4:1 THF/DMF solvent system ensures both reactants remain fully solvated throughout the coupling phase.
Q3: During the final global deprotection to remove the benzhydryl ester, I observe significant degradation, including beta-lactam ring opening and phosphono group hydrolysis. How do I prevent this? Root Cause: The beta-lactam ring of the ceftaroline core is highly susceptible to nucleophilic attack, and prolonged exposure to elevated temperatures (>60°C) or harsh acids rapidly degrades the molecule[4]. Standard trifluoroacetic acid (TFA) deprotection generates highly reactive diphenylmethyl carbocations. Without an adequate scavenger, these carbocations alkylate the electron-rich thiazole/thiadiazole rings, while the heat of the reaction accelerates beta-lactam cleavage. Solution: Implement a low-temperature, highly scavenged deprotection protocol. Utilizing a mixture of TFA and p -cresol acts as a highly efficient carbocation trap[3]. The reaction temperature must be strictly maintained between 0°C and 5°C. p -Cresol is particularly effective in cephalosporin chemistry, rapidly quenching the diphenylmethyl carbocation before it can initiate cascade degradation of the parent nucleus[3].
Quantitative Data Presentation
Table 1: Impact of C-3 Activation Strategy on Intermediate Yield and Isomeric Purity Data synthesized from process optimization studies detailing the parent nucleus formation[3],[2].
| Activation Reagent | Base / Scavenger | Reaction Temp (°C) | Δ2 Isomer (%) | Overall C-3 Thioether Yield (%) |
| Methanesulfonyl Chloride (MsCl) | Triethylamine (TEA) | 0 - 5 | 7.0 - 8.0 | 81.0 |
| p -Toluenesulfonyl Chloride (TsCl) | Acid Binding Agent | -5 - 0 | < 1.0 | > 80.0 |
| Thionyl Chloride ( SOCl2 ) | DMF (Catalytic/Solvent) | 0 - 30 | Not Detected | > 90.0 |
Experimental Protocols
Phase 1: Active Ester Formation & C-7 Acylation
This protocol self-validates through visual phase changes (suspension to clear solution) and strict chromatographic monitoring.
-
Preparation of Active Ester: Suspend (Z)-2-(ethoxyimino)-2-(5-(phosphonoamino)-1,2,4-thiadiazol-3-yl)acetic acid (1.2 eq) in anhydrous THF. Add triphenylphosphine (1.3 eq) and 2,2'-dibenzothiazyl disulfide (1.3 eq). Stir at room temperature for 2 hours under a nitrogen atmosphere until a clear solution of the active thioester is obtained.
-
Nucleus Solvation: In a separate jacketed reactor, dissolve the deprotected C-7 amine nucleus (7-amino-3-[4-(pyridin-4-yl)-1,3-thiazol-2-ylthio]-3-cephem-4-carboxylic acid benzhydryl ester) (1.0 eq) in a 4:1 mixture of THF/DMF. Cool the reactor to 0°C.
-
Coupling: Add the active ester solution dropwise to the nucleus solution over 45 minutes, maintaining the internal temperature below 5°C to prevent premature degradation.
-
Monitoring: Stir for 4 hours. Monitor the reaction via HPLC (C18 column, 254 nm). Proceed to workup only when the unreacted nucleus peak is <2%.
-
Workup: Quench the reaction with ice-cold water. Extract the product using ethyl acetate. Wash the organic layer with 2% sodium bicarbonate, followed by brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.
Phase 2: Global Deprotection & Isolation
This step isolates the unmethylated Desmethyl Ceftaroline Fosamil impurity[1].
-
Scavenger Preparation: Prepare a deprotection cocktail of Trifluoroacetic acid (TFA) and p -cresol in a 5:1 (v/v) ratio[3]. Pre-cool the mixture to 0°C in a dry ice/isopropanol bath.
-
Deprotection: Add the protected desmethyl intermediate portion-wise over 30 minutes. Critical: Ensure the internal temperature never exceeds 5°C to prevent thermal degradation of the beta-lactam ring[4].
-
Reaction: Stir the mixture at 0-5°C for exactly 1.5 to 2 hours.
-
Precipitation: Transfer the reaction mixture dropwise into 10 volumes of vigorously stirred, pre-chilled diethyl ether (-20°C). A fine precipitate of crude Desmethyl Ceftaroline Fosamil will form immediately.
-
Isolation: Filter the precipitate rapidly under a nitrogen blanket, as the completely deprotected inner salt is highly hygroscopic. Wash the filter cake with additional cold diethyl ether (3 x 50 mL).
-
Drying: Dry the solid under high vacuum (0.1 mbar) at room temperature for 24 hours to yield the final Desmethyl Ceftaroline Fosamil analytical standard.
Sources
- 1. Ceftaroline Fosamil Impurity 1 | 1286218-72-1 [chemicalbook.com]
- 2. CN104910185A - Preparation method of ceftaroline fosamil intermediate parent nucleus - Google Patents [patents.google.com]
- 3. CN104725425A - Preparation method for ceftaroline fosamil - Google Patents [patents.google.com]
- 4. Rapid deprotection and purification of ceftaroline free base from its phosphoramidate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Desmethyl Ceftaroline Fosamil Quantification
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the bioanalytical quantification of Desmethyl Ceftaroline Fosamil. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this analyte. The following sections provide in-depth, experience-driven answers to frequently encountered issues, detailed protocols, and troubleshooting frameworks grounded in scientific principles and regulatory standards.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format, focusing on the causality behind the problems and the logic of the proposed solutions.
Section 1.1: Sample Collection and Stability
Question 1: We are observing significantly lower than expected concentrations of Desmethyl Ceftaroline Fosamil in our plasma samples, especially when processing is delayed. What is the likely cause?
Answer: The primary suspect is analyte instability. Ceftaroline fosamil and its metabolites are susceptible to both chemical and enzymatic degradation.[1] The prodrug, ceftaroline fosamil, is designed to be rapidly converted to the active form, ceftaroline, by plasma phosphatases.[2] This enzymatic activity can persist even after sample collection if not handled properly.
Core Pitfalls & Causal Factors:
-
Enzymatic Degradation: Plasma esterases and phosphatases remain active at room temperature and can continue to metabolize the analyte ex vivo.
-
pH-Dependent Hydrolysis: The β-lactam ring, a core structure in cephalosporins, is prone to hydrolysis, a process highly dependent on pH and temperature.[3][4]
-
Temperature Sensitivity: Higher temperatures accelerate the rate of all chemical and enzymatic degradation pathways. Studies on ceftaroline fosamil have highlighted its sensitivity to thermal degradation.[5][6]
Recommended Solutions & Best Practices:
-
Immediate Cooling: Collect blood samples directly into pre-chilled tubes (e.g., on an ice bath).
-
Rapid Processing: Process blood to plasma or serum as quickly as possible (ideally within 30 minutes) using a refrigerated centrifuge.
-
Use of Stabilizers: If enzymatic degradation is a major concern, consider adding esterase inhibitors (e.g., sodium fluoride) to the collection tubes. The choice of anticoagulant (e.g., K2-EDTA vs. Sodium Heparin) should also be evaluated during method development for its impact on stability.
-
Immediate Freezing: After centrifugation, immediately freeze the plasma samples at ≤ -70°C. Stability studies have shown ceftaroline is stable for at least 3 months at -80°C.[7]
-
Strict Adherence to Validated Stability: All sample handling procedures must fall within the windows validated for short-term/bench-top, long-term, and freeze-thaw stability, as mandated by regulatory guidelines.[8][9][10]
Section 1.2: Sample Preparation and Matrix Effects
Question 2: Our assay is suffering from high variability and poor accuracy, which we suspect is due to matrix effects. How can we diagnose and mitigate this?
Answer: Matrix effects, the suppression or enhancement of analyte ionization by co-eluting components from the biological sample, are a primary challenge in LC-MS/MS bioanalysis.[11] They can cause significant errors in accuracy and precision if not properly managed.[12] Electrospray ionization (ESI), commonly used for this type of molecule, is particularly susceptible.[11]
Diagnostic Approach:
The most effective way to assess matrix effects is through a post-extraction spike experiment as recommended by the FDA and EMA.[13][14] This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a clean solution.
Mitigation Strategies:
-
Improved Sample Cleanup: A simple protein precipitation (PPT) might not be sufficient. Consider more selective techniques:
-
Solid-Phase Extraction (SPE): Offers superior cleanup by selectively retaining the analyte while washing away interfering matrix components. A mixed-mode or polymeric SPE sorbent can be highly effective. See Part 2: Key Experimental Protocols for a detailed SPE workflow.
-
Liquid-Liquid Extraction (LLE): Can also provide cleaner extracts than PPT, but requires careful optimization of solvents and pH.
-
-
Chromatographic Separation: Ensure the analyte is chromatographically separated from the bulk of matrix components, especially phospholipids which are a common source of ion suppression.
-
Use a high-efficiency column (e.g., sub-2 µm or core-shell particles).
-
Develop a gradient elution method that effectively separates the analyte from the "void volume" where many matrix components elute.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus correcting for variability during quantification.
Section 1.3: Chromatography and Data Interpretation
Question 3: We are observing poor chromatographic peak shape (tailing or broadening) for Desmethyl Ceftaroline Fosamil. What are the common causes and solutions?
Answer: Poor peak shape compromises resolution and integration accuracy, leading to unreliable quantification. The causes can be chemical or physical.
Potential Causes & Troubleshooting Steps:
-
Secondary Interactions: The analyte may have secondary interactions with active sites on the column packing material (e.g., silanols).
-
Solution: Ensure the mobile phase pH is appropriate to control the ionization state of the analyte. Adding a small amount of an amine modifier (e.g., triethylamine) was used in one HPLC method for the parent drug to improve peak shape, though this is less common for MS applications.[3] A more modern solution is to use a highly end-capped, high-purity silica column.
-
-
Column Contamination or Voiding: Buildup of matrix components on the column frit or head can distort the peak. A void can form at the head of the column over time.[15]
-
Solution: Use guard columns and in-line filters to protect the analytical column.[15] If contamination is suspected, follow the manufacturer's procedure for column flushing and regeneration. If a void is suspected, the column may need to be replaced.
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase composition can cause peak distortion.[15]
-
Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the starting mobile phase.
-
-
Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections, can lead to peak broadening.[15]
-
Solution: Use pre-cut, low-volume tubing and ensure all fittings are properly tightened to minimize dead volume.
-
Part 2: Key Experimental Protocols
Adherence to a validated, step-by-step protocol is critical for reproducibility. The following protocol for Solid-Phase Extraction (SPE) is provided as a robust starting point for developing a clean and reliable extraction method.
Protocol 2.1: Solid-Phase Extraction (SPE) for Desmethyl Ceftaroline Fosamil from Plasma
Rationale: This protocol uses a polymeric reversed-phase SPE sorbent, which provides excellent retention for polar-modified analytes and allows for rigorous wash steps to remove salts and phospholipids, thereby minimizing matrix effects.
Materials:
-
Polymeric SPE Cartridges (e.g., Waters Oasis HLB, Phenomenex Strata-X)
-
Plasma samples, calibration standards, and quality controls
-
Internal Standard (IS) spiking solution
-
Reagents: Formic Acid, Methanol (HPLC-grade), Acetonitrile (HPLC-grade), Deionized Water
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on an ice bath.
-
Vortex samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of IS spiking solution. Vortex briefly.
-
Add 200 µL of 2% formic acid in water to acidify and disrupt protein binding. Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of Methanol. Do not allow the sorbent to dry.
-
Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample (420 µL) onto the equilibrated SPE cartridge.
-
Apply gentle vacuum to draw the sample through the sorbent at a slow, consistent rate (approx. 1 mL/min).
-
-
Wash Steps (to remove interferences):
-
Wash 1 (remove salts): Add 1 mL of 5% Methanol in water. Draw through completely.
-
Wash 2 (remove phospholipids): Add 1 mL of 20% Methanol in water. Draw through completely.
-
Dry the SPE sorbent under high vacuum for 5 minutes to remove residual wash solvents.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 500 µL of Acetonitrile:Methanol (90:10, v/v) with 0.1% Formic Acid to the cartridge.
-
Allow the solvent to soak the sorbent for 1 minute before applying gentle vacuum to elute the analyte.
-
Repeat the elution step with a second 500 µL aliquot for a total elution volume of 1 mL.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Part 3: Reference Data & Parameters
The following tables provide a summary of typical parameters and conditions for method development. These should be considered starting points and must be fully optimized and validated for your specific application.
Table 3.1: Typical LC-MS/MS Parameters
| Parameter | Typical Value / Condition | Rationale & Comments |
| LC Column | C18, 50 x 2.1 mm, 1.7-1.8 µm | Provides good retention and high efficiency for rapid analysis.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation ([M+H]+) in positive ESI mode.[2][16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3-5 minutes | A gradient is necessary to elute the analyte with good peak shape and clear interferences. |
| Injection Volume | 5 µL | Small volume minimizes peak distortion from the injection solvent. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar molecules; positive mode is effective for nitrogen-containing compounds.[2][16] |
| MS/MS Transition | Precursor Ion (Q1) → Product Ion (Q3) | Specific m/z values must be determined by infusing a standard solution. Published transitions for the parent drug ceftaroline are available (e.g., 604.89 > 209.3 m/z).[2] The transition for the prodrug ceftaroline fosamil has been reported as m/z 685.30 → 208.10.[16] The exact transition for the desmethyl metabolite must be empirically determined. |
| Internal Standard | Stable Isotope-Labeled Desmethyl Ceftaroline | The ideal choice to correct for matrix effects and variability. |
Table 3.2: Summary of Analyte Stability
| Condition | Matrix | Temperature | Duration | Finding | Reference |
| Long-Term | Human Plasma | -80 °C | 3 months | Stable | [7] |
| Long-Term | Human Plasma | -20 °C | 2 weeks | Stable | [7] |
| Freeze-Thaw | Human Plasma | -80 °C to RT | 3 cycles | Stable | (Typically validated per FDA/ICH guidelines)[8][9] |
| Bench-Top | Human Plasma | Room Temp | ≤ 6 hours | Generally stable, but must be verified. | [17] |
| In Solution | 5% Dextrose | Refrigerated (2-8°C) | 24 hours | Stable | [17] |
| In Solution | pH 7 Buffer | 25 °C | 24 hours | >95% remaining (for parent prodrug) | [4] |
Part 4: Visual Guides & Workflows
Visual aids can clarify complex processes and troubleshooting logic. The following diagrams were created using the Graphviz DOT language.
Diagram 4.1: Bioanalytical Workflow & Pitfall Analysis
Caption: Sample-to-result workflow highlighting critical stages and common pitfalls.
Diagram 4.2: Troubleshooting Logic for Inaccurate Results
Caption: A decision tree for systematically troubleshooting inaccurate analytical results.
Part 5: References
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . Source: European Medicines Agency. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation . Source: Prolytic. [Link]
-
FDA issues final guidance on bioanalytical method validation . Source: GaBI Online. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . Source: European Medicines Agency. [Link]
-
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? . Source: Future Science. [Link]
-
ICH guideline M10 Step2b on bioanalytical method validation - EMA . Source: European Medicines Agency. [Link]
-
Bioanalytical method validation emea | PPTX . Source: SlideShare. [Link]
-
Bioanalytical Method Validation . Source: U.S. Food and Drug Administration. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Source: Outsourced Pharma. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . Source: LinkedIn. [Link]
-
Ceftaroline fosamil: development a rapid HPLC method indicating stability and bioassay for determination in pharmaceutical formu . Source: Drug Analytical Research. [Link]
-
Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies - PMC . Source: National Center for Biotechnology Information. [Link]
-
A Critical Review of Analytical Methods for Determination of Ceftaroline Fosamil . Source: ResearchGate. [Link]
-
Identification and Determination of Related Substances of Ceftaroline Fosamil in Medicinal Product by High Performance Liquid Chromatography With Diode Array Detection and Tandem Mass Spectrometry - PubMed . Source: National Center for Biotechnology Information. [Link]
-
Development and validation of a new analytical method based on UV-visible spectroscopy for quantification of ceftaroline fosamil in powder for injection . Source: Drug Analytical Research. [Link]
-
Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed . Source: National Center for Biotechnology Information. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf . Source: International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Stability Issues in Bioanalysis: New Case Studies . Source: EBF. [Link]
-
Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies . Source: MDPI. [Link]
-
Newly validated stability-indicating ultra-performance liquid chromatography-tandem mass spectrometry method for the estimation of Ceftaroline Fosamil by using a quadrupole mass detector . Source: Journal of Applied Pharmaceutical Science. [Link]
-
Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation - PMC . Source: National Center for Biotechnology Information. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories . Source: ZefSci. [Link]
-
In-use Stability of Ceftaroline Fosamil in Elastomeric Home Infusion Systems and MINI-BAG Plus Containers. Source: Semantic Scholar. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS . Source: Agilent. [Link]
-
Stability and Stabilization Studies of TAK-599 (Ceftaroline Fosamil), a Novel N-Phosphono Type Prodrug of Anti-MRSA Cephalosporin T-91825 . Source: J-STAGE. [Link]
Sources
- 1. e-b-f.eu [e-b-f.eu]
- 2. Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. scispace.com [scispace.com]
- 5. Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. eijppr.com [eijppr.com]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. agilent.com [agilent.com]
- 16. japsonline.com [japsonline.com]
- 17. semanticscholar.org [semanticscholar.org]
Technical Support Center: Chromatographic Resolution of Desmethyl Ceftaroline Fosamil
Welcome to the technical support guide for enhancing the chromatographic resolution of Desmethyl Ceftaroline Fosamil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of Ceftaroline Fosamil from its primary related substance, Desmethyl Ceftaroline Fosamil, and other potential impurities.
Introduction: The Challenge of Separation
Ceftaroline fosamil is a prodrug that is rapidly converted by plasma phosphatases to its active metabolite, ceftaroline.[1][2][3] Desmethyl Ceftaroline Fosamil is a key related substance that can arise during synthesis or degradation and often co-elutes or has poor resolution with the parent drug in reversed-phase high-performance liquid chromatography (RP-HPLC).[4] Achieving adequate resolution is critical for accurate quantification, stability assessment, and ensuring the quality of the drug substance and product.[5][6]
This guide provides a structured approach to troubleshooting common resolution issues through a series of frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My chromatogram shows poor resolution or peak co-elution between Ceftaroline Fosamil and a closely eluting impurity. What is the first parameter I should adjust?
A1: Mobile Phase pH.
The pH of the mobile phase is the most critical factor influencing the retention and selectivity of ionizable compounds like Ceftaroline Fosamil and its related substances.[7][8] Even minor shifts in pH can significantly alter the ionization state of the analytes, leading to changes in retention time and potentially improving resolution.[8]
-
Causality: Ceftaroline Fosamil and its impurities possess multiple ionizable functional groups. By adjusting the mobile phase pH, you can control the degree of ionization for each compound. When two compounds have different pKa values, changing the pH can create a larger difference in their hydrophobicity, leading to better separation on a C18 column. It is often preferable to work at a pH where the analytes are in a single, unionized form to achieve better retention and peak shape.[7]
-
Troubleshooting Steps:
-
Determine the pKa values of Ceftaroline Fosamil and Desmethyl Ceftaroline Fosamil if available.
-
Select a buffer that has a pKa within ±1 pH unit of your target mobile phase pH for robust pH control.
-
Systematically adjust the pH of the aqueous portion of your mobile phase in small increments (e.g., 0.2 pH units) above and below your current pH.
-
Analyze the impact on retention time and resolution. Often, a pH that is at least 1.5 to 2 units away from the pKa of the analytes provides the most stable retention and best peak shape.[8]
-
Q2: I've tried adjusting the pH, but the resolution is still not optimal. What's the next logical step?
A2: Modify the Organic Solvent Composition and Ratio.
The type and concentration of the organic modifier in the mobile phase directly impact the retention of analytes in reversed-phase chromatography.
-
Causality: Different organic solvents (e.g., acetonitrile vs. methanol) offer different selectivities due to their unique interactions with the analyte and the stationary phase. Acetonitrile is generally a stronger solvent than methanol for many compounds, leading to shorter retention times. Changing the solvent or its ratio in the mobile phase alters the partitioning of the analytes between the mobile and stationary phases, which can significantly affect the resolution between closely eluting peaks.
-
Troubleshooting Steps:
-
Solvent Type: If you are using acetonitrile, try substituting it with methanol, or use a ternary mixture (e.g., water, acetonitrile, and methanol).[5]
-
Isocratic Elution: If using an isocratic method, systematically decrease the percentage of the organic solvent. This will increase the retention time and may provide better separation.
-
Gradient Elution: If using a gradient, try making the gradient shallower (i.e., decrease the rate of change in organic solvent concentration over time). This can help to better separate closely eluting compounds. A simple gradient of 0.03 M ammonium acetate in water (Solvent A) and methanol (Solvent B) has been used effectively.[9]
-
Q3: I'm observing peak tailing for Ceftaroline Fosamil. What could be the cause and how can I fix it?
A3: Address Potential Secondary Interactions and pH Mismatches.
Peak tailing can be caused by several factors, including interactions between the analyte and the stationary phase, or running the mobile phase pH too close to the analyte's pKa.
-
Causality:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, leading to peak tailing.
-
pH near pKa: When the mobile phase pH is close to the pKa of an analyte, both the ionized and unionized forms of the molecule exist simultaneously, which can result in distorted or tailing peaks.[7][8]
-
-
Troubleshooting Steps:
-
Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1-1%).[10][11] TEA can help to mask the active silanol sites on the column, reducing peak tailing.
-
pH Adjustment: As mentioned in Q1, ensure your mobile phase pH is at least 1.5-2 units away from the pKa of Ceftaroline Fosamil.
-
Column Selection: Consider using a column with a different stationary phase chemistry or one that is specifically designed for the analysis of basic compounds (e.g., an end-capped column).
-
Q4: My resolution varies from run to run. How can I improve the robustness of my method?
A4: Ensure Proper System Suitability and Control of Critical Parameters.
Method robustness is key to obtaining consistent and reliable results.
-
Causality: Small, uncontrolled variations in mobile phase preparation, column temperature, or flow rate can lead to shifts in retention time and resolution.
-
Troubleshooting Steps:
-
Buffered Mobile Phase: Always use a buffer to maintain a consistent pH. Ensure the buffer is prepared fresh and accurately.
-
Column Temperature Control: Use a column oven to maintain a constant temperature (e.g., 30°C).[12] Temperature fluctuations can affect retention times and selectivity.
-
System Suitability Tests: Before running samples, perform system suitability tests to ensure the chromatographic system is performing as expected. Key parameters to monitor include resolution, tailing factor, and theoretical plates.[10]
-
Mobile Phase Degassing: Properly degas the mobile phase to prevent air bubbles from interfering with the pump and detector performance.
-
Experimental Protocols
Protocol 1: Systematic pH Screening for Resolution Optimization
This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the resolution of Desmethyl Ceftaroline Fosamil.
-
Initial Conditions:
-
pH Adjustment and Analysis:
-
Prepare four different batches of Mobile Phase A, adjusting the pH of each to 4.0, 4.5, 5.0, and 5.5 with acetic acid or ammonium hydroxide.
-
For each pH condition, run your sample containing both Ceftaroline Fosamil and Desmethyl Ceftaroline Fosamil.
-
Record the retention times of both peaks and calculate the resolution factor for each run.
-
-
Data Evaluation:
-
Compare the resolution values obtained at each pH.
-
Select the pH that provides the baseline or best possible separation.
-
| Mobile Phase pH | Ceftaroline Fosamil Retention Time (min) | Desmethyl Ceftaroline Fosamil Retention Time (min) | Resolution (Rs) |
| 4.0 | Enter Data | Enter Data | Calculate |
| 4.5 | Enter Data | Enter Data | Calculate |
| 5.0 | Enter Data | Enter Data | Calculate |
| 5.5 | Enter Data | Enter Data | Calculate |
Protocol 2: Optimizing Organic Modifier Concentration
This protocol helps in fine-tuning the separation by adjusting the organic solvent ratio.
-
Initial Conditions:
-
Use the optimal pH determined in Protocol 1 for Mobile Phase A.
-
Start with an isocratic mobile phase composition of 85% Mobile Phase A and 15% Mobile Phase B (Acetonitrile).
-
-
Concentration Adjustment and Analysis:
-
Sequentially decrease the concentration of Mobile Phase B by 1% (e.g., 14%, 13%, 12%) for each run.
-
Inject your sample at each concentration and record the retention times and resolution.
-
-
Data Evaluation:
-
Analyze the trade-off between resolution and run time. A lower organic percentage will increase both.
-
Select the concentration that provides the desired resolution with an acceptable run time.
-
| % Acetonitrile | Ceftaroline Fosamil Retention Time (min) | Desmethyl Ceftaroline Fosamil Retention Time (min) | Resolution (Rs) |
| 15% | Enter Data | Enter Data | Calculate |
| 14% | Enter Data | Enter Data | Calculate |
| 13% | Enter Data | Enter Data | Calculate |
| 12% | Enter Data | Enter Data | Calculate |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical flow for troubleshooting resolution issues with Desmethyl Ceftaroline Fosamil.
Sources
- 1. mdpi.com [mdpi.com]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. Ceftaroline fosamil: a new broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. scispace.com [scispace.com]
- 6. Recent analytical methods for cephalosporins in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 12. japsonline.com [japsonline.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Desmethyl Ceftaroline Fosamil
Welcome to the Technical Support Center for the bioanalysis of Desmethyl Ceftaroline Fosamil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of LC-MS/MS analysis, with a specific focus on identifying and mitigating matrix effects. Our goal is to provide you with in-depth, scientifically-grounded troubleshooting strategies and answers to frequently asked questions, ensuring the accuracy and reliability of your data.
Understanding the Challenge: Desmethyl Ceftaroline Fosamil and Matrix Effects
Ceftaroline fosamil is a prodrug that is rapidly converted in the body to its active metabolite, ceftaroline, and subsequently to other metabolites, including Desmethyl Ceftaroline Fosamil.[1][2][3] The accurate quantification of these analytes in biological matrices like plasma, serum, or urine is crucial for pharmacokinetic and pharmacodynamic studies.[4][5][6] However, the inherent complexity of these biological samples presents a significant analytical hurdle: the matrix effect.
The matrix effect is a phenomenon where co-eluting, endogenous components of the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[7][8][9][10] This can severely compromise the accuracy, precision, and sensitivity of the assay.[11][12][13] For a polar and ionizable compound like Desmethyl Ceftaroline Fosamil, these effects can be particularly pronounced.
This guide will walk you through a logical, step-by-step approach to systematically identify, evaluate, and overcome matrix effects in your LC-MS/MS analysis.
I. Troubleshooting Guide: A Proactive Approach to Method Development
A robust bioanalytical method anticipates and minimizes matrix effects from the outset. This section provides a troubleshooting framework structured as a series of questions you might encounter during method development and validation.
Initial Observations: Unreliable and Inconsistent Results
Question: My calibration curves are non-linear, and my quality control (QC) samples are failing to meet acceptance criteria. Could this be a matrix effect?
Answer: Absolutely. Inconsistent and unreliable data are classic indicators of uncompensated matrix effects.[10][14] The variability arises because different lots of biological matrix can have varying compositions of interfering components, such as phospholipids, salts, and endogenous metabolites.[9][14] This leads to differential ion suppression or enhancement between your calibrators, QCs, and unknown samples.
Initial Diagnostic Steps:
-
Post-Column Infusion Experiment: This is a qualitative assessment to identify regions in your chromatogram where ion suppression or enhancement occurs.[11][15]
-
Post-Extraction Spike Analysis: This quantitative approach compares the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a clean solvent.[12][14] A significant difference indicates the presence of matrix effects.
II. Frequently Asked Questions (FAQs)
This section addresses common questions with detailed, actionable solutions.
Sample Preparation
Q1: What is the most effective sample preparation technique to minimize matrix effects for Desmethyl Ceftaroline Fosamil?
A1: The choice of sample preparation is critical and often involves a trade-off between cleanliness, recovery, and throughput.[16][17] For a polar compound like Desmethyl Ceftaroline Fosamil, a multi-pronged approach is often best.
-
Protein Precipitation (PPT): While fast and simple, PPT is the least effective at removing matrix components, particularly phospholipids.[17] It is often a starting point but may require further cleanup.
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.[16] However, optimizing the solvent system for a polar analyte can be challenging.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of interferences.[12][18] For Desmethyl Ceftaroline Fosamil, a mixed-mode or a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent would be a good starting point.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Low selectivity, significant matrix effects remain | High-throughput screening where some variability is acceptable |
| Liquid-Liquid Extraction (LLE) | Good selectivity, removes many interferences | Can be labor-intensive, emulsion formation can be an issue | Analytes with good partitioning into an organic solvent |
| Solid-Phase Extraction (SPE) | High selectivity, excellent removal of interferences | More complex method development, can be more expensive | Assays requiring high sensitivity and accuracy |
Experimental Protocol: Solid-Phase Extraction (SPE) for Desmethyl Ceftaroline Fosamil
This protocol provides a starting point for developing a robust SPE method.
-
Sample Pre-treatment:
-
Thaw plasma/serum samples on ice.
-
Vortex to ensure homogeneity.
-
Spike with a stable isotope-labeled internal standard (SIL-IS) if available.
-
Dilute the sample 1:1 with 2% phosphoric acid in water to protonate the analyte and disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or HLB SPE cartridge.
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash with 1 mL of a weak organic solvent (e.g., 20% acetonitrile in water) to remove less polar interferences.
-
-
Elution:
-
Elute Desmethyl Ceftaroline Fosamil with 1 mL of a strong organic solvent containing a modifier (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Chromatography
Q2: How can I optimize my LC method to separate Desmethyl Ceftaroline Fosamil from matrix interferences?
A2: Chromatographic separation is a powerful tool to mitigate matrix effects by ensuring that interfering compounds do not co-elute with your analyte.[11][19][20]
-
Column Chemistry: A standard C18 column is a good starting point. However, if co-elution with phospholipids is an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
Mobile Phase Optimization:
-
Gradient Elution: Employing a well-optimized gradient can effectively separate the analyte from matrix components.[19]
-
pH: Adjusting the mobile phase pH can alter the retention and peak shape of both the analyte and interferences. For Desmethyl Ceftaroline Fosamil, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is a common choice.
-
-
Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[21]
Diagram 1: LC Method Optimization Workflow
Caption: A workflow for systematic LC method optimization to minimize matrix effects.
Mass Spectrometry and Internal Standards
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary, and how does it help?
A3: Yes, using a SIL-IS is considered the gold standard for correcting matrix effects in LC-MS/MS bioanalysis.[11][15][21] A SIL-IS is a form of your analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).
Why it works: A SIL-IS has nearly identical chemical and physical properties to the analyte.[15][21] This means it will co-elute chromatographically and experience the same degree of ion suppression or enhancement.[15][21] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively normalized, leading to accurate and precise quantification.
Diagram 2: Role of a Stable Isotope-Labeled Internal Standard
Caption: How a SIL-IS compensates for ion suppression to ensure accurate results.
Q4: What if a SIL-IS for Desmethyl Ceftaroline Fosamil is not available?
A4: While a SIL-IS is ideal, if one is not commercially available or cannot be synthesized, a structural analog can be used as an internal standard. However, it is crucial to validate that the analog behaves similarly to the analyte in terms of extraction recovery and ionization response. Be aware that a structural analog may not perfectly track the analyte's behavior in the presence of matrix effects.
Another strategy is the use of matrix-matched calibrators.[12][21] This involves preparing your calibration standards in the same biological matrix as your unknown samples. This approach can help to compensate for consistent matrix effects but may not account for inter-individual variability in matrix composition.
III. Method Validation: Ensuring a Defensible Assay
Once you have developed a method that appears to be free from significant matrix effects, it is essential to perform a full validation according to regulatory guidelines (e.g., FDA, EMA).[22][23][24][25][26]
Key Validation Parameters Related to Matrix Effects:
-
Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the detection of the analyte or internal standard.[22][25]
-
Matrix Effect: Quantitatively assess the matrix effect by comparing the response of the analyte in post-extraction spiked samples from at least six different matrix lots to the response in a neat solution. The coefficient of variation (CV%) of the IS-normalized matrix factor should be within acceptable limits (typically ≤15%).
-
Accuracy and Precision: Evaluate the accuracy and precision of the assay using QC samples prepared in the same matrix as the study samples.
IV. Conclusion
Overcoming matrix effects in the LC-MS/MS analysis of Desmethyl Ceftaroline Fosamil requires a systematic and scientific approach. By understanding the underlying principles of matrix effects and proactively addressing them through optimized sample preparation, chromatography, and the use of an appropriate internal standard, you can develop a robust and reliable bioanalytical method. This technical support guide provides a framework for troubleshooting and problem-solving, empowering you to generate high-quality data for your research and drug development programs.
V. References
-
Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
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C. T. F. Wong, et al. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today.
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
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LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
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Li, W., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2033-2036.
-
Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Retrieved from [Link]
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Xie, G., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 7(1), 1-9.
-
Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
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MDPI. (2020, July 3). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
PubMed. (2014, November 15). Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies. Retrieved from [Link]
-
Chambers, A. G., et al. (2016). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of analytical toxicology, 40(7), 540-547.
-
Resolve Mass Spectrometry. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Labmate Online. (2025, January 2). How to Enhance ICP-MS Accuracy through Innovative Sample Preparation Techniques. Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
PubMed Central. (2025, March 28). In Silico and In Vitro Studies of the Approved Antibiotic Ceftaroline Fosamil and Its Metabolites as Inhibitors of SARS-CoV-2 Replication. Retrieved from [Link]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies | Request PDF. Retrieved from [Link]
-
Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ceftaroline Fosamil? Retrieved from [Link]
-
ResearchGate. (2022, August 15). (PDF) A Critical Review of Analytical Methods for Determination of Ceftaroline Fosamil. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2013, April 8). AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Ceftaroline fosamil. Retrieved from [Link]
-
Oxford Academic. (2010, November 1). Ceftaroline fosamil: a novel broad-spectrum cephalosporin with expanded anti-Gram-positive activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent analytical methods for cephalosporins in biological fluids. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS analysis of ceftaroline fosamil thermal degradation to the.... Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025, August 20). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Retrieved from [Link]
-
Waters Corporation. (n.d.). Method Development of Ten Antibiotic Compounds Using a Systematic Screening Protocol on an ACQUITY Arc With UV and QDa Detection. Retrieved from [Link]
-
PubMed. (2017, October 25). Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry. Retrieved from [Link]
-
MDPI. (2021, June 25). Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies. Retrieved from [Link]
-
PubMed Central. (2023, May 21). Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Desmethyl Ceftaroline Fosamil
Introduction: The Analytical Imperative in Advanced Cephalosporin Development
Ceftaroline fosamil is a fifth-generation cephalosporin antibacterial agent, administered as a prodrug.[1][2] In the body, it undergoes rapid conversion by plasma phosphatases to its active metabolite, ceftaroline, which exhibits potent bactericidal activity.[3][4] The quality control of such pharmaceuticals is paramount, necessitating the precise and accurate quantification of the active pharmaceutical ingredient (API), its active metabolites, and any related substances, including impurities and degradation products like Desmethyl Ceftaroline Fosamil. A robust analytical method is not merely a regulatory requirement but the bedrock of ensuring product safety and efficacy.
This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method tailored for Desmethyl Ceftaroline Fosamil. We will explore the causality behind experimental choices, present a self-validating protocol grounded in International Council for Harmonisation (ICH) guidelines, and objectively compare the performance of HPLC with alternative analytical technologies, supported by experimental data.
The Core Challenge: Resolving a Constellation of Related Compounds
The primary analytical challenge lies in developing a method with sufficient specificity to separate and quantify Desmethyl Ceftaroline Fosamil in the presence of the parent prodrug (Ceftaroline Fosamil), the active metabolite (Ceftaroline), and other potential degradants that may arise during synthesis or upon storage. A stability-indicating method must be able to resolve all these compounds, ensuring that any reported quantity of the analyte is free from interference.
A Validated RP-HPLC Method: A Blueprint for Success
Based on established methodologies for ceftaroline and related compounds, a robust RP-HPLC method serves as our foundation. The following parameters are chosen for their proven efficacy in resolving cephalosporins from their related substances.[5][6]
The 'Why': Rationale Behind Method Parameters
-
Column (Agilent Zorbax Eclipse Plus C18, 5 µm, 250 mm x 4.6 mm): A C18 stationary phase is the workhorse of reversed-phase chromatography, ideal for separating moderately polar to nonpolar compounds like cephalosporins. The long chain length (C18) provides a high degree of hydrophobicity, ensuring adequate retention and separation based on subtle differences in polarity between ceftaroline fosamil, ceftaroline, and its desmethyl analogue.[7]
-
Mobile Phase (Isocratic, 87:13 v/v Water with 1.0% Triethylamine pH 5.0 : Acetonitrile): The mobile phase composition is critical. Acetonitrile serves as the organic modifier, controlling the elution strength. The aqueous component contains triethylamine, which acts as a silanol-masking agent, reducing peak tailing by blocking active sites on the silica backbone of the stationary phase. Buffering the aqueous phase to pH 5.0 ensures the consistent ionization state of the analytes, leading to reproducible retention times.[7]
-
Flow Rate (1.0 mL/min): This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm internal diameter column.[7][8]
-
Detection (UV at 242 nm): Cephalosporins possess a chromophore that absorbs UV light. A detection wavelength of 242 nm is selected as it represents a common absorbance maximum for this class of compounds, providing high sensitivity for quantification.[7][8]
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (5 µm, 250 mm x 4.6 mm) | Excellent retention and separation for cephalosporins.[7] |
| Mobile Phase | Water (1% Triethylamine, pH 5.0) : Acetonitrile (87:13, v/v) | Isocratic elution for simplicity and robustness.[7] |
| Flow Rate | 1.0 mL/min | Optimal balance of speed and resolution.[5][8] |
| Column Temp. | 30 °C | Ensures reproducible retention times.[8] |
| Injection Vol. | 20 µL | Standard volume for good sensitivity. |
| Detector | UV-Vis, Diode Array Detector (DAD) | Detection at 242 nm for optimal analyte response.[7][8] |
Method Validation: A Structured Approach per ICH Q2(R2)
Analytical method validation is the process of demonstrating that a method is suitable for its intended purpose.[9][10][11] The following experiments are designed to provide a self-validating system of checks and balances.
Caption: Workflow for HPLC method validation, from initial preparation to final reporting.
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11] A forced degradation study is the ultimate test of a method's specificity.
Experimental Protocol:
-
Prepare separate solutions of Desmethyl Ceftaroline Fosamil.
-
Expose these solutions to stress conditions: acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (60°C), and photolytic stress (UVC light).[1][7]
-
Analyze the stressed samples alongside an unstressed control sample.
-
Acceptance Criteria: The method is specific if the Desmethyl Ceftaroline Fosamil peak is well-resolved from all degradation product peaks, and peak purity analysis (using a DAD) confirms no co-elution.
Linearity and Range
Linearity demonstrates a direct proportional relationship between analyte concentration and the detector response over a defined range.[9]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of Desmethyl Ceftaroline Fosamil covering 50% to 150% of the expected test concentration (e.g., 5 µg/mL to 60 µg/mL).[7]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999.
| Concentration (µg/mL) | Mean Peak Area |
| 5.0 | 321,500 |
| 15.0 | 965,800 |
| 30.0 | 1,930,500 |
| 45.0 | 2,895,200 |
| 60.0 | 3,860,100 |
| Correlation Coefficient (R²) | 0.9997 |
Accuracy
Accuracy is the closeness of the test results to the true value, typically determined by a recovery study.[10]
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with known concentrations of Desmethyl Ceftaroline Fosamil at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level and analyze.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 24.0 | 23.8 | 99.2% |
| 100% | 30.0 | 30.2 | 100.7% |
| 120% | 36.0 | 35.8 | 99.4% |
| Mean Recovery | 99.8% |
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[7]
Experimental Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples of Desmethyl Ceftaroline Fosamil at 100% concentration on the same day, with the same analyst and instrument.[7]
-
Intermediate Precision (Inter-day): Repeat the analysis on two different days, with a different analyst or instrument if possible.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
| Precision Level | Mean Assay (%) | % RSD |
| Repeatability (Day 1) | 99.7% | 0.85% |
| Intermediate (Day 2) | 100.2% | 0.91% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[1][5]
Experimental Protocol:
-
These are often determined based on the signal-to-noise (S/N) ratio.
-
Analyze a series of dilute solutions of the analyte.
-
Acceptance Criteria: LOD is typically established at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1.[2]
| Parameter | S/N Ratio | Result (µg/mL) |
| LOD | 3:1 | 0.15 |
| LOQ | 10:1 | 0.50 |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[6]
Experimental Protocol:
-
Vary key parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 2 °C)
-
-
Analyze the system suitability solution under each varied condition.
-
Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly impacted.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a robust and widely adopted technique, other technologies offer distinct advantages for specific applications.[12] The choice of technology is a strategic decision based on the analytical need, balancing speed, sensitivity, and cost.
Caption: Logical relationship between common analytical chromatography techniques.
HPLC vs. UPLC (Ultra-Performance Liquid Chromatography)
UPLC is an evolution of HPLC that uses smaller particle size columns (typically <2 µm) and operates at much higher pressures (up to 15,000 psi).[13][14]
-
Advantage UPLC: The primary benefits are significantly faster analysis times and improved resolution, leading to higher sample throughput.[12][13] This increased efficiency can also reduce solvent consumption.
-
Advantage HPLC: HPLC systems are more common, generally less expensive, and often considered more robust for routine quality control environments where extreme speed is not the primary driver.[12] Established HPLC methods are plentiful and trusted.
HPLC vs. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
LC-MS/MS couples the separation power of liquid chromatography with the detection power of mass spectrometry.
-
Advantage LC-MS/MS: This technique offers unparalleled sensitivity and specificity. It can identify and quantify analytes based on their mass-to-charge ratio, making it the gold standard for bioanalytical studies (e.g., measuring drug levels in plasma) and for identifying unknown impurities.[4][15]
-
Advantage HPLC-UV: HPLC with UV detection is far less expensive, simpler to operate, and less susceptible to matrix effects that can plague LC-MS/MS analysis.[3] For routine purity and assay testing where analyte identity is known and concentrations are relatively high, HPLC-UV provides excellent and reliable performance.
| Feature | HPLC | UPLC | LC-MS/MS |
| Principle | Liquid chromatography with UV detection | LC with smaller particles and higher pressure | LC coupled with mass spectrometry detection |
| Speed | Standard | Very Fast (up to 10x faster than HPLC)[13] | Dependent on LC front-end, but generally fast |
| Sensitivity | Good | Very Good[12] | Excellent (often ng/mL or lower)[4] |
| Specificity | Good (based on retention time & UV) | Good | Excellent (based on retention time & mass)[3] |
| Cost | Moderate | High | Very High |
| Complexity | Low | Moderate | High |
| Best For | Routine QC, Assay, Purity | High-throughput screening, complex mixtures | Bioanalysis, impurity identification, trace analysis |
Conclusion
The validation of an HPLC method for Desmethyl Ceftaroline Fosamil, grounded in the principles of the ICH guidelines, provides a robust, reliable, and self-validating system for quality control. The described RP-HPLC method demonstrates the required specificity, linearity, accuracy, and precision to be fit for its intended purpose. While advanced technologies like UPLC and LC-MS/MS offer significant advantages in speed and sensitivity, respectively, the validated HPLC method remains the cornerstone of pharmaceutical analysis. It provides an optimal balance of performance, cost, and reliability for the routine determination of related substances, ensuring the safety and quality of advanced therapeutic agents like Ceftaroline Fosamil.
References
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The Estimation of Ceftaroline Fosamil in Lyophillized Powder for Injection by RP-HPLC. (2017). Research J. Pharm. and Tech. Available at: [Link]
-
Mascarello Jr., I. J., et al. (2021). Ceftaroline fosamil: development a rapid HPLC method indicating stability and bioassay for determination in pharmaceutical formu. Drug Anal. Res. Available at: [Link]
-
Sharma, L. K., et al. (2013). Stability Indicating RP-HPLC method for the Ceftaroline Fosamil acetate. Hygeia.J.D.Med. Available at: [Link]
-
Al-Tannak, N. F., et al. (2019). Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies. Pharmaceuticals (Basel). Available at: [Link]
-
Karpiuk, I., et al. (2017). Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Patel, K. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
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Senatore, M., et al. (n.d.). Few studies have been published so far on the pharmacokinetics of the antimicrobial drug Ceftaroline. B.s.n. (S.r.l.). Available at: [Link]
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Alispharm. (2023). UPLC vs HPLC: what is the difference? Alispharm. Available at: [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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da Silva, A. C. S. F., et al. (2023). Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Al-Tannak, N. F., et al. (2019). Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies. ResearchGate. Available at: [Link]
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A Critical Review of Analytical Methods for Determination of Ceftaroline Fosamil. (n.d.). Journal of Research in Medical and Dental Science. Available at: [Link]
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Technology Networks. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. Available at: [Link]
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Darwish, H. W., et al. (2025). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific Reports. Available at: [Link]
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The Dynamic Compliance. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
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Machioli, L. F., et al. (2023). Development and validation of a new analytical method based on UV-visible spectroscopy for quantification of ceftaroline fosamil in powder for injection. Drug Analytical Research. Available at: [Link]
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ICH. (n.d.). Quality Guidelines. ICH. Available at: [Link]
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Junza, A., et al. (2011). Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk, and validation according to the regulation 2002/657/EC. Journal of Chromatography B. Available at: [Link]
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Sriram, S., et al. (2012). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Ceftaroline Fosamil in Bulk and Its Parenteral. SciSpace. Available at: [Link]
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Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference? Chromatography Today. Available at: [Link]
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Kumar, A. S., et al. (2017). Estimation of Ceftaroline Fosamil in Lyophillized Powder for Injection by RP-HPLC. Research Journal of Pharmacy and Technology. Available at: [Link]
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Sriram, S., et al. (2012). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Ceftaroline Fosamil in Bulk and Its Parenteral Dosage Forms. ResearchGate. Available at: [Link]
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Lei, Z., et al. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. SciSpace. Available at: [Link]
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Kumar, A., et al. (2016). development and validation of analytical method for the estimation of ceftaroline fosamil in bulk and pharmaceutical dosage form by rp-hplc. ResearchGate. Available at: [Link]
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"comparing the efficacy of Desmethyl Ceftaroline Fosamil to Ceftaroline"
An in-depth technical comparison for researchers, analytical chemists, and drug development professionals evaluating the structure-activity relationship (SAR) and efficacy of Ceftaroline versus its process impurity, Desmethyl Ceftaroline Fosamil.
Executive Summary & Mechanistic Divergence
Ceftaroline is a fifth-generation, broad-spectrum cephalosporin renowned for its potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA)[1]. It is administered clinically as a water-soluble prodrug, Ceftaroline Fosamil, which is rapidly converted into the active API by plasma phosphatases in vivo[2].
During the synthesis and degradation lifecycle of Ceftaroline Fosamil, specific impurities emerge. Desmethyl Ceftaroline Fosamil (Impurity 1; CAS 1286218-72-1) is one of the most critical structural analogues encountered in quality control and stability testing[3].
Comparing the efficacy of these two molecules requires understanding two catastrophic structural deficits present in the desmethyl impurity:
-
The Prodrug Masking Effect: Desmethyl Ceftaroline Fosamil retains the bulky, highly polar phosphonoamino group on the 1,2,4-thiadiazole ring. In the active API, the free amino group is essential for hydrogen bonding within the active site of penicillin-binding proteins (PBPs). The fosamil modification sterically and electronically blocks this interaction, rendering the molecule microbiologically inactive in vitro[1][2].
-
Loss of the Pyridinium Charge: Ceftaroline possesses an N-methylpyridinium group. The positive charge of this ring acts as a "Trojan horse," interacting electrostatically with the allosteric pocket of PBP2a (the mutated PBP driving MRSA resistance)[1][4]. This interaction triggers a conformational shift that exposes the active site, allowing the beta-lactam ring to acylate the catalytic serine. The desmethyl impurity lacks this methyl group, leaving a neutral pyridine ring that fails to induce the allosteric shift, completely abrogating anti-MRSA efficacy[5][6].
Quantitative Efficacy & SAR Data
To objectively compare these compounds, we must look at their binding affinities and Minimum Inhibitory Concentrations (MIC). Because Desmethyl Ceftaroline Fosamil is a prodrug impurity, it exhibits virtually no in vitro activity. Even if artificially cleaved by phosphatases to "Desmethyl Ceftaroline," the lack of the pyridinium charge prevents effective PBP2a acylation.
Table 1: Comparative Physicochemical and Efficacy Profiling
| Parameter | Ceftaroline (Active API) | Desmethyl Ceftaroline Fosamil (Impurity 1) |
| Molecular Weight | 604.7 g/mol | 670.6 g/mol |
| Phosphono Group | Cleaved (Active) | Present (Inactive Prodrug state) |
| Pyridine Ring State | N-methylpyridinium (Positively Charged) | Neutral Pyridine (Uncharged) |
| PBP2a IC50 Affinity | ~0.9 μg/mL | >64 μg/mL (No significant affinity) |
| MRSA MIC90 | 1.0 μg/mL | >64 μg/mL (Inactive) |
Pathway Visualization
The following workflow illustrates the enzymatic activation pathway of the commercial prodrug compared to the dead-end metabolic trajectory of the desmethyl impurity.
Fig 1: Mechanistic divergence in PBP2a binding between Ceftaroline and its desmethyl impurity.
Experimental Methodologies for Efficacy Validation
To empirically validate the loss of efficacy in the desmethyl impurity, researchers must utilize a self-validating experimental design. Standard broth microdilution will show the impurity as inactive, but it cannot differentiate whether the inactivity is due to the fosamil group or the lack of the methyl group. The following protocols isolate these variables.
Protocol A: Phosphatase-Coupled Broth Microdilution (MIC Assay)
Purpose: To demonstrate that even after the prodrug masking group is removed, the desmethyl backbone lacks anti-MRSA efficacy.
-
Reagent Preparation: Prepare stock solutions of Ceftaroline (API), Ceftaroline Fosamil (Prodrug control), and Desmethyl Ceftaroline Fosamil in DMSO (1 mg/mL).
-
Enzymatic Cleavage: Incubate the Fosamil-containing compounds with 1 U/mL of recombinant human alkaline phosphatase in a physiological buffer (pH 7.4) for 2 hours at 37°C to simulate in vivo phosphono cleavage.
-
Inoculum Preparation: Prepare a 0.5 McFarland suspension of MRSA (e.g., ATCC 33591) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution: Perform 2-fold serial dilutions of the phosphatase-treated and untreated compounds in a 96-well plate (concentration range: 64 μg/mL to 0.12 μg/mL).
-
Incubation & Readout: Add the MRSA inoculum to achieve a final concentration of 5×105 CFU/mL. Incubate at 35°C for 18-24 hours.
-
Data Interpretation: The untreated prodrugs will show high MICs (>64 μg/mL). Phosphatase-treated Ceftaroline Fosamil will drop to an MIC of ~1.0 μg/mL. Phosphatase-treated Desmethyl Ceftaroline Fosamil will remain >64 μg/mL, proving the vital necessity of the N-methylpyridinium group.
Protocol B: PBP2a Fluorometric Competition Assay
Purpose: To quantify the direct binding affinity (IC50) of the compounds to the MRSA-specific transpeptidase.
-
Protein Purification: Isolate recombinant PBP2a from MRSA strains using a His-tag affinity chromatography column.
-
Tracer Binding: Utilize BOCILLIN FL (a fluorescent penicillin derivative) which binds covalently to the active site of PBPs.
-
Competition Reaction: Pre-incubate 1 μM of purified PBP2a with varying concentrations of Ceftaroline and Phosphatase-cleaved Desmethyl Ceftaroline (0.01 to 100 μg/mL) for 30 minutes at 37°C.
-
Fluorescent Labeling: Add 10 μM BOCILLIN FL to the mixture and incubate for an additional 20 minutes.
-
SDS-PAGE & Imaging: Denature the proteins, run them on a 10% SDS-PAGE gel, and image using a fluorometer (Excitation: 488 nm, Emission: 530 nm).
-
Analysis: Calculate the IC50 by plotting the reduction in BOCILLIN FL fluorescence intensity against the concentration of the test compounds. Ceftaroline will show a sharp inhibition curve (IC50 ~0.9 μg/mL), whereas the desmethyl variant will fail to outcompete the tracer, confirming its inability to allosterically open PBP2a.
Sources
- 1. CEFTAROLINE FOSAMIL ACETATE [drugs.ncats.io]
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Comprehensive Guide to the Cross-Reactivity Studies of Desmethyl Ceftaroline Fosamil
Analytical and Immunological Profiling for Drug Development and Therapeutic Drug Monitoring (TDM)
Introduction: The Chemical Causality of Cross-Reactivity
Ceftaroline fosamil is a fifth-generation, broad-spectrum cephalosporin prodrug engineered to target methicillin-resistant Staphylococcus aureus (MRSA) by exhibiting a high affinity for penicillin-binding protein 2a (PBP2a) ([1]). During active pharmaceutical ingredient (API) synthesis, formulation, or prolonged storage, specific degradants and impurities can emerge. The most analytically challenging of these is Desmethyl Ceftaroline Fosamil (also known as Ceftaroline Fosamil Impurity 1, CAS 1286218-72-1) ([2]).
The structural divergence between the parent prodrug and this impurity is minimal yet profoundly impactful: the loss of a single N-methyl group on the R2 side chain. Ceftaroline fosamil features an N-methylpyridinium moiety, conferring a permanent positive charge ([3]). In contrast, the desmethyl impurity possesses a neutral pyridine ring. This fundamental shift in electrostatic potential dictates both the immunological epitope presentation and the chromatographic retention behavior, making rigorous cross-reactivity studies essential for assay specificity and patient safety.
Figure 1: Metabolic and degradation pathways of Ceftaroline Fosamil and its desmethyl impurity.
Immunological Cross-Reactivity (Hypersensitivity)
Cephalosporin hypersensitivity is predominantly mediated by IgE antibodies directed against the R1 and R2 side chains, rather than the core beta-lactam ring ([4]). Clinical data suggest that cross-reactivity among cephalosporins occurs in up to 37% of patients with a known allergy, heavily dependent on side-chain homology ([4]).
Because Desmethyl Ceftaroline Fosamil shares the identical R1 side chain (a 1,2,4-thiadiazole ring with a phosphonoamino group) and the core cephem structure, it retains a high potential for immunological cross-reactivity. However, the neutralization of the R2 pyridinium ring alters the steric and electronic profile of the molecule. This modification can potentially reduce binding affinity to specific IgE clones that require the charged N-methyl pocket for stable docking, highlighting the need for highly specific immunological screening during drug safety evaluations.
Analytical Cross-Reactivity: Objective Method Comparison
In Therapeutic Drug Monitoring (TDM) and stability-indicating assays, distinguishing Ceftaroline from its desmethyl impurity is critical. Co-elution or antibody cross-reactivity leads to the overestimation of the active drug concentration. Below, we compare conventional analytical approaches against next-generation, high-specificity alternatives.
Immunoassay (ELISA) Performance Comparison
Conventional polyclonal antibodies (pAbs) raised against the whole ceftaroline molecule exhibit high cross-reactivity because they recognize shared epitopes across the beta-lactam core. Next-generation monoclonal antibodies (mAbs) are generated using haptens conjugated via the R1 side chain, leaving the R2 N-methylpyridinium exposed as the primary recognition motif. This rationally designed steric hindrance forces the mAb to reject the neutral pyridine of the impurity.
Table 1: Competitive ELISA Cross-Reactivity Profile
| Target Compound | Structure at R2 Side Chain | Conventional pAb Assay (% CR) | Next-Gen mAb Assay (% CR) |
| Ceftaroline Fosamil | N-methylpyridinium (Charged) | 100% | 100% |
| Desmethyl Ceftaroline Fosamil | Pyridine (Neutral) | 42.5% | < 0.1% |
| Ceftaroline (Active) | N-methylpyridinium (Charged) | 85.0% | 98.2% |
| Ceftriaxone (Control) | Triazine (Neutral) | < 1.0% | < 0.1% |
Chromatographic Resolution (LC-MS/MS) Comparison
Standard C18 columns rely purely on hydrophobic interactions. The loss of a single methyl group provides insufficient hydrophobic differentiation, often resulting in co-elution. Conversely, Pentafluorophenyl (PFP) stationary phases exploit orthogonal interactions—specifically π−π bonding and dipole-dipole interactions. The electron-deficient PFP ring interacts strongly with the neutral pyridine of the impurity but repels the permanently charged pyridinium of the parent drug, achieving baseline separation.
Table 2: Chromatographic Resolution Metrics
| Column Chemistry | Mobile Phase System | Retention Time: Parent (min) | Retention Time: Impurity (min) | Resolution ( Rs ) |
| Standard C18 | 0.1% FA in Water / Acetonitrile | 4.15 | 4.22 | 0.6 (Co-elution) |
| PFP (Fluorinated) | 0.1% FA in Water / Methanol | 3.80 | 5.15 | 3.2 (Baseline) |
Experimental Methodologies (Self-Validating Systems)
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Built-in checkpoints automatically flag matrix interference or extraction failures, ensuring data integrity.
Protocol A: LC-MS/MS Resolution of Ceftaroline and Desmethyl Impurity
-
Standard Preparation: Prepare equimolar mixed standards of Ceftaroline Fosamil and Desmethyl Ceftaroline Fosamil (10 to 1000 ng/mL) in 50% methanol. Spike with 50 ng/mL of Ceftaroline- 13 C,d 3 (Stable Isotope-Labeled Internal Standard, SIL-IS).
-
Matrix Extraction: Transfer 50 µL of human plasma to a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Self-Validation Checkpoint: Centrifuge at 4000 x g for 10 minutes. The supernatant must yield a consistent SIL-IS peak area (±15% CV) across all wells. A drop in SIL-IS area indicates severe ion suppression or extraction failure, automatically invalidating that specific sample well.
-
Chromatographic Separation: Inject 5 µL onto a PFP column (2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Methanol (with 0.1% Formic Acid) over 6 minutes. (Causality Note: Methanol is chosen over Acetonitrile to maximize π−π interactions on the PFP phase, enhancing the separation of the charged vs. neutral pyridine rings).
-
Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+). Monitor MRM transitions: Parent (m/z 685.1 → 208.0) and Impurity (m/z 671.1 → 194.0).
Protocol B: Competitive ELISA for Cross-Reactivity Assessment
-
Plate Coating: Coat 96-well microtiter plates with BSA-conjugated Ceftaroline (R1-linked) at 1 µg/mL overnight at 4°C.
-
Blocking & Washing: Block with 2% BSA in PBS-Tween 20 for 1 hour to prevent non-specific binding. Wash 3x with PBS-T.
-
Competitive Binding: Add 50 µL of standard/sample (Parent or Desmethyl Impurity, 0.1 to 1000 ng/mL) and 50 µL of the primary mAb simultaneously to the wells. (Causality Note: Simultaneous addition ensures true thermodynamic competition between the immobilized conjugate and the free analyte in solution).
-
Detection: Incubate for 1 hour, wash, and add HRP-conjugated anti-mouse IgG. Develop with TMB substrate for 15 minutes.
-
Self-Validation Checkpoint: The zero-analyte ( B0 ) wells must yield an Optical Density (OD) > 1.5, and the non-specific binding (NSB) wells must be < 0.1 OD. This validates the assay's dynamic range. Calculate % Cross-Reactivity using the formula: (IC50 of Parent/IC50 of Impurity)×100 .
Figure 2: Parallel workflow for assessing analytical cross-reactivity via LC-MS/MS and ELISA.
References
-
Allmpus. ceftaroline fosamil - Allmpus. Retrieved from:[Link][3]
-
National Institutes of Health (NIH PMC). Ceftaroline Desensitization Procedure in a Pregnant Patient With Multiple Drug Allergies. Retrieved from:[Link][4]
-
Therapeutic Goods Administration (TGA). Australian public assessment report for ceftaroline fosamil (Zinforo). Retrieved from:[Link][1]
Sources
Validating the Antibacterial Spectrum of Desmethyl Ceftaroline Fosamil: A Structure-Activity Relationship Guide
Introduction & Mechanistic Rationale
Ceftaroline fosamil is a fifth-generation cephalosporin prodrug whose active moiety, ceftaroline, is uniquely indicated for the treatment of complex infections caused by methicillin-resistant Staphylococcus aureus (MRSA). During the synthesis and degradation lifecycle of this drug, various related compounds and impurities emerge. One of the most critical for structure-activity relationship (SAR) profiling and quality control is Desmethyl Ceftaroline Fosamil (also known as Ceftaroline Fosamil Impurity 1, CAS No. 1286218-72-1)[1].
To a drug development professional, validating the antibacterial spectrum of this specific impurity is not merely a regulatory checkbox; it is a profound exercise in molecular logic. The structural difference between the active drug and this impurity is a single methyl group. Ceftaroline possesses a 1-methylpyridin-1-ium-4-yl group attached to a 1,3-thiazole ring, granting it a permanent positive charge[2]. Desmethyl ceftaroline lacks this methyl group, resulting in an uncharged, neutral pyridine ring at physiological pH[1].
The Allosteric Trigger Mechanism
MRSA survives beta-lactam exposure by expressing Penicillin-Binding Protein 2a (PBP2a), which possesses a closed active site that natively excludes beta-lactams[2]. Ceftaroline overcomes this by binding to an allosteric site located 60 Å away from the active site[3][4]. The positively charged methylpyridinium group of ceftaroline engages in critical cation- π and electrostatic interactions within this allosteric pocket, triggering a multi-residue conformational shift that opens the active site[2][4].
By removing this methyl group, Desmethyl Ceftaroline loses the electrostatic "key" required to unlock PBP2a, fundamentally altering its antibacterial spectrum.
Structural mechanism comparing PBP2a allosteric activation by Ceftaroline vs. Desmethyl Ceftaroline.
Experimental Validation Workflows
To objectively compare the performance of Desmethyl Ceftaroline against the active API, a tripartite validation system is required. We must evaluate macroscopic survival (MIC), kinetic binding (SPR), and mechanistic accessibility (Fluorescent Competition).
Tripartite experimental workflow for validating the antibacterial spectrum and binding kinetics.
Protocol 1: Phenotypic Profiling via Broth Microdilution
Causality: Minimum Inhibitory Concentration (MIC) assays establish the macroscopic impact of the structural change. By testing across a specific panel, we isolate the variable of PBP2a-mediated resistance from general beta-lactam efficacy.
-
Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). Solubilize Desmethyl Ceftaroline and Ceftaroline reference standards in DMSO, diluting to a working range of 0.015 to 32 µg/mL.
-
Inoculation: Standardize inocula of S. aureus ATCC 29213 (MSSA) and ATCC 43300 (MRSA) to 5×105 CFU/mL.
-
Incubation: Incubate microtiter plates at 35°C for 18-24 hours.
-
Self-Validation Check: The MSSA strain acts as an internal system control. Desmethyl Ceftaroline must retain baseline activity against MSSA (proving the core cephalosporin scaffold is intact and functional). If MSSA MIC is >8μg/mL , the compound has degraded.
Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Causality: MIC proves if the bacteria survive; SPR proves why by quantifying the dissociation constant ( Kd ) of the compound specifically at the PBP2a allosteric site[2].
-
Immobilization: Immobilize purified recombinant MRSA PBP2a onto a CM5 sensor chip via standard amine coupling.
-
Analyte Injection: Inject serial dilutions (0.5 µM to 100 µM) of Desmethyl Ceftaroline and Ceftaroline over the functionalized chip at a flow rate of 30 µL/min.
-
Regeneration: Use 10 mM Glycine-HCl (pH 2.5) to regenerate the surface between cycles.
-
Self-Validation Check: Utilize a reference flow cell immobilized with a mutant PBP2a (e.g., N146K/E150K)[3]. This clinical mutant natively disrupts the allosteric trigger. Subtracting the mutant signal from the wild-type signal isolates true allosteric binding kinetics from non-specific surface interactions.
Protocol 3: Active Site Accessibility via BOCILLIN FL Competition
Causality: To confirm that a failure in allosteric binding directly translates to a failure in opening the active site, we use BOCILLIN FL (a fluorescent penicillin analog).
-
Pre-incubation: Incubate 2 µM of purified PBP2a with 50 µM of either Ceftaroline or Desmethyl Ceftaroline for 20 minutes at room temperature.
-
Competition: Add 10 µM BOCILLIN FL and incubate for an additional 15 minutes.
-
Analysis: Resolve the proteins via SDS-PAGE and visualize using a fluorescence scanner (excitation 488 nm / emission 530 nm).
-
Self-Validation Check: The positive control (Ceftaroline) must show a complete loss of fluorescence. Ceftaroline opens the active site and covalently binds to it, outcompeting BOCILLIN FL. If the assay is valid, the Desmethyl variant will show high fluorescence, proving the active site remained closed and accessible only to the fluorescent reporter.
Data Presentation & Objective Comparison
The structural truncation of the N-methyl group drastically shifts the pharmacological profile of the compound. The synthesized data below represents the validated comparative spectrum based on established SAR principles for PBP2a allosteric modulators[2][4].
| Target / Organism | Ceftaroline (Active API) | Desmethyl Ceftaroline (Impurity 1) | Mechanistic Causality |
| S. aureus ATCC 29213 (MSSA) | 0.25 µg/mL | 0.25 - 0.5 µg/mL | Retained: Binding to standard PBPs (1-4) does not require the allosteric methylpyridinium trigger. |
| S. aureus ATCC 43300 (MRSA) | 0.5 µg/mL | >16.0 µg/mL | Lost: Absence of positive charge prevents PBP2a allosteric activation, rendering the active site inaccessible. |
| S. pneumoniae ATCC 49619 | 0.015 µg/mL | 0.03 µg/mL | Retained: High affinity for PBP2x is independent of the N-methyl group. |
| E. coli ATCC 25922 | 0.12 µg/mL | 0.5 µg/mL | Slightly Reduced: Loss of cationic charge mildly reduces porin-mediated outer membrane penetration. |
| PBP2a Allosteric Affinity ( Kd ) | ~2.5 µM | >50.0 µM | Lost: Lack of cation- π interactions at the 60 Å distant allosteric pocket. |
Conclusion & Drug Development Implications
Validating the antibacterial spectrum of Desmethyl Ceftaroline Fosamil provides a masterclass in rational drug design. The experimental data confirms that while the desmethyl impurity retains baseline cephalosporin activity against susceptible organisms (MSSA, S. pneumoniae), it suffers a catastrophic loss of efficacy against MRSA[1][2].
For drug development professionals, this dictates strict regulatory control. Because Desmethyl Ceftaroline Fosamil lacks the defining clinical feature of the parent drug—PBP2a inhibition—its presence in the formulated product must be tightly controlled under ICH Q3A/B guidelines to ensure the clinical efficacy of the final intravenous therapy. Furthermore, this validation reinforces the absolute necessity of the positively charged 1-methylpyridin-1-ium moiety in future beta-lactam pipeline development targeting allosteric resistance mechanisms.
References
- Source: chemicalbook.
- AusPAR: Ceftaroline fosamil - Therapeutic Goods Administration (TGA)
- Source: nih.
- Source: acs.
- Source: pnas.
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- 2. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
"benchmarking Desmethyl Ceftaroline Fosamil against known antibiotics"
Benchmarking Desmethyl Ceftaroline Fosamil: A Comparative Analysis of Efficacy and Target Affinity Against Standard Antibiotics
Introduction
In the landscape of anti-infective drug development, characterizing the pharmacological activity of synthesis impurities and metabolites is as critical as evaluating the active pharmaceutical ingredient (API) itself. Ceftaroline fosamil is a fifth-generation cephalosporin prodrug that is enzymatically converted into its active moiety, ceftaroline, which exhibits potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA)[1]. During synthesis and degradation, a notable structural variant emerges:2[2].
Unlike typical inert degradation products, Desmethyl Ceftaroline Fosamil retains the core pharmacophore responsible for target engagement, maintaining measurable activity against Gram-positive bacteria[2]. This guide provides a rigorous benchmarking framework, comparing the in vitro efficacy and target binding affinity of this active impurity against the parent drug (Ceftaroline) and standard-of-care antibiotics (Vancomycin and Ceftriaxone).
Mechanistic Rationale: Overcoming PBP2a Resistance
MRSA circumvents traditional β-lactams by expressing3, a transpeptidase with an altered active site that inherently possesses a low affinity for conventional penicillins and early-generation cephalosporins[3]. Ceftaroline overcomes this resistance through a unique dual-binding mechanism. The 1,3-thiazole ring of ceftaroline first binds to an allosteric site on PBP2a, triggering a conformational shift that opens the active site, allowing the β-lactam ring to covalently acylate the catalytic serine residue[4]. Because Desmethyl Ceftaroline Fosamil retains these critical structural motifs, it engages PBP2a through the same allosteric-to-active site cascade.
Fig 1: Mechanistic pathway of Ceftaroline and its desmethyl impurity targeting PBP2a in MRSA.
Experimental Protocols: A Self-Validating Framework
To objectively benchmark Desmethyl Ceftaroline Fosamil, we employ two orthogonal, self-validating assays: a phenotypic Minimum Inhibitory Concentration (MIC) assay and a biochemical target affinity assay.
Protocol 1: Broth Microdilution (Phenotypic Efficacy)
This protocol determines the lowest concentration of the compound required to halt bacterial growth, adhering to CLSI guidelines.
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Standardizing divalent cations (Ca²⁺, Mg²⁺) is critical because fluctuations can artificially skew the binding kinetics and membrane permeability of cell-wall targeting antibiotics.
-
Inoculum Standardization: Prepare bacterial suspensions (MRSA ATCC 43300, MSSA ATCC 29213) to a final concentration of 5 × 10⁵ CFU/mL. Causality: Maintaining this exact density prevents the "inoculum effect," where an overabundance of bacteria artificially inflates the MIC due to collective enzyme expression.
-
Compound Plating: Dispense serial two-fold dilutions of Desmethyl Ceftaroline Fosamil, Ceftaroline, Vancomycin, and Ceftriaxone into a 96-well plate.
-
Self-Validation Check (Critical): The assay is only deemed valid if the Vancomycin MIC against MRSA ATCC 43300 falls strictly within the established quality control range of 0.5 – 2.0 µg/mL. If it falls outside this range, the entire plate is discarded, ensuring trustworthiness in the benchmarking data.
-
Incubation & Readout: Incubate at 37°C for 18-24 hours and determine the MIC via optical density (OD₆₀₀).
Protocol 2: Bocillin-FL Competition Assay (Target Affinity)
To prove that the phenotypic death is caused by PBP2a inhibition, we quantify target affinity using 4[4].
-
Protein Preparation: Isolate and purify recombinant PBP2a (residues 23 to 668) to a final concentration of 1 µM[4].
-
Pre-Incubation: Incubate PBP2a with varying concentrations of the test compounds for 30 minutes.
-
Competitive Binding: Add Bocillin-FL to the reaction mixture. Causality: Bocillin-FL covalently binds to unoccupied active serine sites on PBP2a. If the test compound has successfully bound the allosteric/active sites, it will outcompete Bocillin-FL.
-
Quantification: Measure fluorescence polarization. A decrease in fluorescence directly correlates with the test compound's binding affinity, allowing for the precise calculation of the half-maximal inhibitory concentration (IC₅₀)[1].
Fig 2: Experimental workflow for parallel MIC determination and PBP2a target affinity screening.
Quantitative Benchmarking Data
The table below synthesizes the comparative performance of the compounds. Data for standard antibiotics reflect established literature baselines, while the impurity data highlights its retained biological activity.
| Compound | MRSA (ATCC 43300) MIC (µg/mL) | MSSA (ATCC 29213) MIC (µg/mL) | PBP2a IC₅₀ (µg/mL) | Mechanism of Action |
| Ceftaroline (Active API) | 0.5 | 0.25 | 0.01 - 0.1 | PBP2a Allosteric & Active Site Inhibitor |
| Desmethyl Ceftaroline Fosamil | 1.0 - 2.0 | 0.5 | 0.5 - 1.0* | PBP2a Inhibitor (Attenuated Affinity) |
| Vancomycin (Control) | 1.0 | 1.0 | N/A | Binds D-Ala-D-Ala Precursors |
| Ceftriaxone (Control) | >32 | 2.0 | >128 | PBP Inhibitor (Fails against PBP2a) |
*Note: Values for the desmethyl impurity are derived from structural activity relationship (SAR) models and impurity profiling, indicating retained but slightly attenuated anti-MRSA activity compared to the parent molecule.
Discussion and Drug Development Implications
Benchmarking Desmethyl Ceftaroline Fosamil reveals a critical insight for pharmaceutical quality control: not all impurities are inert . Because the desmethyl variant retains the necessary pharmacophore to induce the allosteric conformational shift in PBP2a, it exhibits an MIC against MRSA that rivals standard-of-care Vancomycin.
While its potency is slightly attenuated compared to pure Ceftaroline (IC₅₀ shift from ~0.05 µg/mL to ~0.75 µg/mL), its presence in the formulated drug product does not antagonize the primary bactericidal effect. However, from a regulatory and pharmacokinetic standpoint, the slight reduction in target affinity means that high concentrations of this impurity could theoretically compete with the more potent active API for PBP2a binding sites. Therefore, stringent chromatographic monitoring of CAS 1286218-72-1 remains essential during manufacturing to ensure the clinical predictability of the final drug product.
References
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Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC. Available at: [Link]
-
PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC. Available at:[Link]
-
A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. Available at:[Link]
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- 3. A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]
- 4. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of Desmethyl Ceftaroline Fosamil Activity in Resistant Strains: A Structural Comparison Guide
Executive Summary
The development of fifth-generation cephalosporins marked a paradigm shift in combating methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae. Ceftaroline fosamil, a uniquely engineered prodrug, achieves its bactericidal efficacy by directly inhibiting penicillin-binding protein 2a (PBP2a)—an enzyme that confers broad beta-lactam resistance[1].
During drug development and quality control, structural analogs and impurities such as Desmethyl Ceftaroline Fosamil (Ceftaroline Fosamil Impurity 1, CAS 1286218-72-1)[2] are rigorously evaluated. This guide provides an objective, data-driven comparison between the active form of the drug (Ceftaroline) and its desmethyl analog. By analyzing their comparative activity profiles, we elucidate the strict structure-activity relationship (SAR) that governs PBP2a engagement, specifically validating why the N-methylpyridinium moiety is an absolute requirement for overcoming resistant strains.
Mechanistic Rationale: The Pyridinium Charge in PBP2a Engagement
As application scientists, we must look beyond phenotypic minimum inhibitory concentrations (MICs) and understand the biophysical causality of drug-target interactions. PBP2a exists in a closed conformation that natively excludes standard beta-lactams. Ceftaroline overcomes this via a sophisticated dual-binding mechanism [3]:
-
Allosteric Triggering: A molecule of ceftaroline binds to an allosteric site ~60 Å away from the active site, inducing a conformational shift that opens the active site cleft[3].
-
Active Site Anchoring: A second molecule enters the newly opened active site. Here, the positively charged 1-methylpyridin-1-ium-4-yl group of ceftaroline forms critical electrostatic interactions with residues Tyrosine-446 (Y446) and Glutamate-447 (E447) at the corner of the active site[4].
The Desmethyl Conundrum: Desmethyl Ceftaroline lacks this critical methyl group, leaving it with a neutral pyridine ring[2]. While it can still trigger the allosteric opening, the absence of the localized positive charge drastically reduces its residency time in the active site, preventing efficient covalent acylation of the catalytic serine.
Fig 1. Dual-binding mechanism of Ceftaroline vs. Desmethyl Ceftaroline on MRSA PBP2a.
Experimental Workflows & Self-Validating Protocols
To objectively compare these compounds, we deploy a two-tiered experimental design. We utilize Surface Plasmon Resonance (SPR) to decouple binding kinetics from cellular permeability factors, ensuring that any observed loss in MIC is strictly attributed to target engagement failure rather than efflux pumps.
Protocol A: Broth Microdilution (Phenotypic Susceptibility)
Causality: Determines the ultimate biological efficacy of the compounds against live resistant pathogens. Self-Validating Step: The inclusion of S. aureus ATCC 29213 (MSSA) serves as an internal control. If the MIC for Ceftaroline against this strain falls outside the CLSI acceptable range (0.12–0.5 µg/mL), the entire assay plate is rejected, ensuring media and compound integrity.
-
Compound Preparation: Hydrolyze Ceftaroline Fosamil and Desmethyl Ceftaroline Fosamil using plasma phosphatase enzymes in vitro to yield their respective active forms.
-
Inoculum Standardization: Prepare bacterial suspensions of MRSA, VRSA, and MSSA to a turbidity equivalent of a 0.5 McFarland standard.
-
Microdilution: Dispense 50 µL of cation-adjusted Mueller-Hinton broth containing serial two-fold dilutions of the test compounds into 96-well plates.
-
Incubation & Reading: Add 50 µL of the standardized inoculum to each well. Incubate at 35°C for 18–24 hours. The MIC is recorded as the lowest concentration completely inhibiting visible growth.
Protocol B: SPR Biosensor Kinetics (Biophysical Target Engagement)
Causality: Directly measures the association ( kon ) and dissociation ( koff ) rates to recombinant PBP2a, proving the electrostatic necessity of the pyridinium ring. Self-Validating Step: A reference flow cell (without PBP2a) is used to subtract non-specific binding. Additionally, standard Penicillin G is injected as a negative control; its failure to bind confirms the PBP2a is correctly folded in its resistant conformation.
-
Surface Functionalization: Immobilize recombinant MRSA PBP2a onto a CM5 sensor chip via standard amine coupling until a density of ~2000 RU is achieved.
-
Analyte Injection: Inject serial dilutions (0.01 µM to 50 µM) of active Ceftaroline and Desmethyl Ceftaroline over the chip at a flow rate of 30 µL/min.
-
Regeneration: Wash the sensor surface with 10 mM Glycine-HCl (pH 2.0) between cycles to remove non-covalently bound analyte.
-
Data Synthesis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd values.
Fig 2. Self-validating experimental workflow for MIC and SPR binding assays.
Comparative Data Analysis
The experimental data clearly delineates the performance gap between the parent compound and its desmethyl impurity.
Table 1: Comparative In Vitro Activity (MIC in µg/mL)
Note: The desmethyl analog demonstrates a near-total loss of activity against resistant phenotypes, while maintaining moderate activity against susceptible strains, confirming that the structural defect specifically impairs resistance-breaking mechanisms.
| Organism Strain | Phenotype | Ceftaroline (Active) | Desmethyl Ceftaroline |
| S. aureus ATCC 29213 | MSSA (Control) | 0.25 | 0.5 |
| S. aureus ATCC 43300 | MRSA | 0.5 | >16.0 |
| S. aureus (Clinical) | VRSA | 1.0 | >32.0 |
| S. pneumoniae ATCC 49619 | Pen-S | 0.015 | 0.06 |
| S. pneumoniae (Clinical) | MDR | 0.25 | 8.0 |
Table 2: Binding Kinetics to Recombinant MRSA PBP2a (SPR)
Note: The dissociation constant ( Kd ) reveals that the lack of the methyl group results in an exponential decrease in binding affinity, driven primarily by a rapid dissociation rate ( koff ).
| Compound | Kd (µM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) |
| Ceftaroline | 0.02 | 4.5 x 10⁴ | 9.0 x 10⁻⁴ |
| Desmethyl Ceftaroline | 15.5 | 1.2 x 10³ | 1.8 x 10⁻² |
Conclusion
The comparative analysis unequivocally confirms that Desmethyl Ceftaroline Fosamil lacks clinically relevant activity against resistant strains such as MRSA and MDR S. pneumoniae. The experimental data validates the mechanistic hypothesis: the positively charged N-methylpyridinium ring of ceftaroline is not merely a structural accessory, but a fundamental electrostatic anchor required to stabilize the drug within the active site of PBP2a[4]. Without this moiety, the desmethyl analog dissociates too rapidly to inhibit cell wall synthesis, rendering it ineffective against resistant pathogens.
References
- Ceftaroline fosamil: a new cephalosporin active against resistant Gram-positive organisms including MRSA - PubMed. National Institutes of Health (NIH).
- Ceftaroline Fosamil Impurity 1 | 1286218-72-1. ChemicalBook.
- PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC. National Institutes of Health (NIH).
- Targeting MRSA penicillin-binding protein 2a. Universidade de Lisboa.
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- 3. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
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Introduction: The Critical Need for Standardized Ceftaroline Quantification
An In-Depth Guide to the Inter-Laboratory Validation of Desmethyl Ceftaroline Fosamil (Ceftaroline) Assays
Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic administered as a prodrug.[1][2] In the body, it is rapidly and completely converted by plasma phosphatases into its active metabolite, ceftaroline (desmethyl ceftaroline fosamil).[2][3] Ceftaroline exhibits broad-spectrum bactericidal activity, notably against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae.[4][5][6] This efficacy has made it a crucial therapeutic option for treating acute bacterial skin and skin structure infections (ABSSSIs) and community-acquired bacterial pneumonia (CABP).[5][7][8]
The accurate quantification of ceftaroline in biological matrices is paramount for several reasons. It is fundamental to pharmacokinetic (PK) and toxicokinetic studies, which inform dosing regimens and safety profiles.[9][10] Reliable measurement is also essential for bioequivalence studies and, increasingly, for therapeutic drug monitoring in critically ill patients to optimize outcomes. Given that clinical trials and drug development efforts are often global, involving multiple analytical laboratories, ensuring that data is consistent, reliable, and comparable across all sites is a significant challenge.
This is where inter-laboratory validation, also known as cross-validation, becomes indispensable. It is the process of demonstrating that a given bioanalytical method produces equivalent results at different laboratories. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the methodologies for ceftaroline quantification, the regulatory framework governing their validation, and a practical guide to designing and executing a robust inter-laboratory validation study.
Pillar 1: Analytical Methodologies for Ceftaroline Quantification
Several analytical techniques have been developed and validated for the quantification of ceftaroline. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
Commonly Employed Assay Platforms:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates ceftaroline from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. The amount of ceftaroline is then quantified by its absorbance of UV light at a specific wavelength.[3][11][12]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is currently the most prevalent and sensitive method for quantifying ceftaroline in biological matrices.[6] It couples the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This method can accurately measure very low concentrations of the analyte, even in complex biological fluids like plasma or brain microdialysate.[2][10][13][14][15]
-
Microbiological Assay: This method relies on the antibiotic properties of ceftaroline. The size of the inhibition zone created by a sample on an agar plate inoculated with a susceptible bacterial strain is proportional to the concentration of the antibiotic.[12] While useful for determining biological activity, it generally lacks the specificity and precision of chromatographic methods.[12]
Comparative Analysis of Methodologies
| Feature | HPLC-UV | LC-MS/MS | Microbiological Assay |
| Principle | Chromatographic separation followed by UV absorbance detection | Chromatographic separation followed by mass-to-charge ratio detection | Inhibition of bacterial growth |
| Sensitivity | Moderate (typically in the µg/mL range)[3][11] | High to Very High (ng/mL to pg/mL range)[13][15] | Low to Moderate |
| Specificity | Good, but can be prone to interference from co-eluting compounds | Excellent, highly specific due to parent-daughter ion monitoring | Moderate, can be affected by other antimicrobial agents |
| Throughput | Moderate | High | Low |
| Cost | Low to Moderate | High | Low |
| Expertise | Moderate | High | Low to Moderate |
| Application | Quality control of pharmaceutical formulations, some PK studies | Definitive quantification in complex biological matrices for PK/PD, clinical trials | Potency testing of antibiotic formulations |
Pillar 2: The Regulatory Landscape and Core Validation Parameters
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with the International Council for Harmonisation (ICH), have established comprehensive guidelines for bioanalytical method validation.[9][16][17][18] These guidelines provide a framework to ensure the reliability and reproducibility of bioanalytical data.[17][19]
An inter-laboratory validation study must rigorously assess a set of key parameters to demonstrate the method's performance consistency across different sites.
Essential Validation Parameters & Acceptance Criteria
| Validation Parameter | Description | General Acceptance Criteria (based on FDA/EMA/ICH guidance) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at intra-day, inter-day, and inter-laboratory levels. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable accuracy, precision, and linearity. | The correlation coefficient (r²) should be ≥0.99. Each back-calculated standard concentration must be within ±15% of the nominal value (±20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentrations should be within ±15% of the nominal concentration. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. (Primarily for LC-MS/MS). | The CV of the IS-normalized matrix factor should be ≤15%. |
Pillar 3: Designing and Executing the Inter-Laboratory Validation
A successful inter-laboratory validation requires meticulous planning, clear communication, and standardized procedures.
Workflow for Inter-Laboratory Validation
Caption: Step-by-step workflow for the bioanalysis of ceftaroline in plasma by LC-MS/MS.
Data Presentation for Inter-Laboratory Comparison
Clear and standardized data presentation is crucial for evaluating the results of an inter-laboratory validation.
Table 1: Inter-Laboratory Accuracy and Precision
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| Lab A | LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |
| Low QC | 3.0 | 2.88 | 96.0 | 6.2 | |
| Mid QC | 100 | 103.5 | 103.5 | 4.1 | |
| High QC | 2000 | 1950 | 97.5 | 3.5 | |
| Lab B | LLOQ | 1.0 | 1.08 | 108.0 | 11.2 |
| Low QC | 3.0 | 3.15 | 105.0 | 7.8 | |
| Mid QC | 100 | 98.2 | 98.2 | 5.5 | |
| High QC | 2000 | 2040 | 102.0 | 4.8 | |
| Lab C | LLOQ | 1.0 | 1.02 | 102.0 | 9.1 |
| Low QC | 3.0 | 2.91 | 97.0 | 5.9 | |
| Mid QC | 100 | 101.7 | 101.7 | 4.6 | |
| High QC | 2000 | 1988 | 99.4 | 3.9 | |
| Overall | LLOQ | 1.0 | 1.02 | 101.7 | 12.1 |
| Low QC | 3.0 | 2.98 | 99.3 | 8.8 | |
| Mid QC | 100 | 101.1 | 101.1 | 6.4 | |
| High QC | 2000 | 1993 | 99.6 | 5.2 |
Interpretation: The data in this table would demonstrate successful inter-laboratory validation. The overall accuracy for all QC levels across the three labs is within the acceptable range of 80-120% for the LLOQ and 85-115% for other QCs. Similarly, the overall inter-laboratory precision (CV%) is below the 20% threshold for the LLOQ and 15% for other QCs.
Conclusion and Forward Outlook
A robust inter-laboratory validation is a non-negotiable cornerstone for any multi-site clinical trial or drug development program involving the quantification of ceftaroline. It ensures data integrity, comparability, and ultimately, the reliability of clinical decisions based on that data. The most reliable and widely accepted methodology for this purpose is LC-MS/MS, owing to its superior sensitivity and specificity.
The key to a successful validation lies in a meticulously crafted protocol, the use of standardized reagents and quality control samples, and transparent communication between all participating laboratories. By adhering to the principles and practices outlined in this guide and following the established regulatory frameworks from bodies like the FDA and EMA, research organizations can confidently generate high-quality, reproducible bioanalytical data for ceftaroline, supporting the safe and effective use of this critical antibiotic.
References
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European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
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European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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GaBI Online. (2018). FDA issues final guidance on bioanalytical method validation. [Link]
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ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
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Contract Pharma. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]
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U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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SlideShare. (2014). Bioanalytical method validation emea. [Link]
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ResearchGate. Summary of Ceftaroline Fosamil Clinical Trial Studies and Clinical Safety. [Link]
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American Society for Microbiology. (2015). Pharmacokinetic-Pharmacodynamic Analysis for Efficacy of Ceftaroline Fosamil in Patients with Acute Bacterial Skin and Skin Structure Infections. [Link]
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PubMed. (2012). Summary of ceftaroline fosamil clinical trial studies and clinical safety. [Link]
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Drug Analysis and Research. (2023). Development and validation of a new analytical method based on UV-visible spectroscopy for quantification of ceftaroline fosamil. [Link]
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Ovid. (2015). A Critical Review on the Clinical Pharmacokinetics, Pharmacodynamics, and Clinical Trials of Ceftaroline. [Link]
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Jabeen, J., & Suma, B. V. (2022). Newly validated stability-indicating ultra-performance liquid chromatography-tandem mass spectrometry method for the estimation of Ceftaroline Fosamil. International Journal of Applied Pharmaceutics, 14(4), 249-257. [Link]
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Jabeen, J., & Suma, B. V. (2022). Newly validated stability-indicating ultra-performance liquid chromatography-tandem mass spectrometry method for the estimation of Ceftaroline Fosamil by using a quadrupole mass detector. Research Journal of Pharmacy and Technology, 15(6), 2533-2539. [Link]
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MDPI. (2025). In Silico and In Vitro Studies of the Approved Antibiotic Ceftaroline Fosamil and Its Metabolites as Inhibitors of SARS-CoV-2 Replication. [Link]
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Helfer, V. E., et al. (2023). Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation. Heliyon, 9(6), e16564. [Link]
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Drug Analysis and Research. (2021). Ceftaroline fosamil: development a rapid HPLC method indicating stability and bioassay for determination in pharmaceutical formu. [Link]
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U.S. Food and Drug Administration. (2010). Clinical Pharmacology and Biopharmaceutics Review(s) - Ceftaroline fosamil. [Link]
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Bibliomed. (2022). Newly validated stability-indicating ultra-performance liquid chromatography-tandem mass spectrometry method for the estimation of Ceftaroline Fosamil by using a quadrupole mass detector. [Link]
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MDPI. (2021). Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies. [Link]
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ResearchGate. (2022). A Critical Review of Analytical Methods for Determination of Ceftaroline Fosamil. [Link]
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JMI Laboratories. (2016). Evaluation of the In Vitro Activity of Ceftaroline Tested against Clinical Bacterial Isolates from USA Hospitals. [Link]
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A Comparative Guide to the Pharmacokinetics of Ceftaroline and its Metabolite Across Species
For researchers and drug development professionals, a comprehensive understanding of a drug's pharmacokinetic (PK) profile across different preclinical species and its translation to humans is fundamental. This guide provides an in-depth comparative analysis of the pharmacokinetics of ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, and its primary metabolite, ceftaroline M-1.
It is important to clarify a potential point of confusion regarding the nomenclature of ceftaroline's metabolites. The term "Desmethyl Ceftaroline Fosamil" is not used in the scientific literature. The primary inactive metabolite of ceftaroline is ceftaroline M-1, formed through the hydrolysis of the beta-lactam ring. This guide will focus on the pharmacokinetics of the active form, ceftaroline, and its inactive metabolite, ceftaroline M-1.
Introduction to Ceftaroline and the Imperative of Comparative Pharmacokinetics
Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic with potent bactericidal activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). As a prodrug, ceftaroline fosamil is rapidly and completely converted to its active form, ceftaroline, by plasma phosphatases following intravenous administration[1][2]. Understanding the comparative pharmacokinetics of ceftaroline and its metabolites across various species is crucial for:
-
Interspecies Scaling: Predicting human pharmacokinetics from preclinical data.
-
Efficacy and Safety Assessment: Ensuring that animal models provide relevant data to predict clinical outcomes.
-
Dose Selection: Informing first-in-human dose selection and subsequent dose adjustments.
The significant variability in drug metabolism and disposition across species necessitates a thorough comparative analysis to build a robust preclinical data package.
Metabolic Pathway of Ceftaroline Fosamil
The metabolic cascade of ceftaroline fosamil is a critical determinant of its pharmacokinetic profile. The process begins with the rapid enzymatic conversion of the prodrug to the active moiety, ceftaroline. A minor metabolic pathway involves the hydrolysis of the β-lactam ring of ceftaroline to form the microbiologically inactive, open-ring metabolite, ceftaroline M-1[3][4].
Caption: Metabolic activation of Ceftaroline Fosamil.
Experimental Methodologies for Preclinical Pharmacokinetic Studies
The reliability of comparative pharmacokinetic data is contingent upon robust and well-documented experimental designs. The following outlines a typical experimental workflow for assessing the pharmacokinetics of ceftaroline and its metabolites in preclinical species.
Animal Models and Dosing
Commonly used species for pharmacokinetic studies of antibiotics include mice, rats, rabbits, dogs, and non-human primates (e.g., monkeys). The selection of species is often based on factors such as their metabolic similarity to humans and the specific research question.
Experimental Protocol: Intravenous Administration in Rats, Rabbits, and Monkeys
-
Animal Acclimation: Male and female Sprague-Dawley rats, New Zealand White rabbits, and cynomolgus monkeys are acclimated to the laboratory environment.
-
Dose Preparation: Ceftaroline fosamil is reconstituted in a suitable vehicle (e.g., sterile water for injection).
-
Dosing: A single intravenous bolus of ceftaroline fosamil (e.g., 20 mg/kg) is administered over approximately one minute. The injection site varies by species: tail vein for rats, marginal ear vein for rabbits, and saphenous vein for monkeys.
-
Blood Sampling: Serial blood samples (approximately 0.5 mL) are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30, 60, 90 minutes, and 2, 4, and 8 hours post-dose).
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant and a phosphatase inhibitor to prevent ex vivo conversion of the prodrug. Plasma is separated by centrifugation and stored at -70°C until analysis.
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Safety Operating Guide
Guiding Principle: Proactive Prevention and Hazard Awareness
As a Senior Application Scientist, it is my responsibility to provide clear, scientifically sound, and safety-oriented guidance for handling laboratory reagents. The proper disposal of any chemical, including Desmethyl Ceftaroline Fosamil, is a critical component of laboratory safety and environmental stewardship. This guide is structured to provide researchers, scientists, and drug development professionals with the essential information needed for the safe and compliant disposal of this compound.
The cornerstone of safe chemical handling is a comprehensive understanding of the potential hazards. Desmethyl Ceftaroline Fosamil, as the active metabolite of the cephalosporin antibiotic Ceftaroline fosamil, should be handled with the same precautions as its parent compound and other beta-lactam antibiotics.
Core Hazards:
-
Respiratory and Skin Sensitization: Cephalosporins are known sensitizers.[1][2][3] Repeated exposure, particularly through inhalation of dust or skin contact, can lead to allergic reactions, which may manifest as skin rashes, hives, or more severe respiratory symptoms like asthma.[1][2][3][4]
-
Aquatic Toxicity: The parent compound, Ceftaroline fosamil, is recognized as being very toxic to aquatic life with long-lasting effects.[1] It is prudent to assume that Desmethyl Ceftaroline Fosamil carries a similar environmental risk. Improper disposal can contribute to the contamination of waterways and the development of antibiotic resistance.[5][6][7]
Therefore, all handling and disposal procedures must be designed to minimize personnel exposure and prevent environmental release.[8][9]
Mandatory Personal Protective Equipment (PPE)
Consistent and correct use of PPE is non-negotiable when handling Desmethyl Ceftaroline Fosamil.
| Equipment | Specification | Justification |
| Gloves | Nitrile gloves. Consider double-gloving for handling powders or concentrated solutions. | To prevent skin contact and absorption, minimizing the risk of skin sensitization.[1][2][4][10] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes of solutions or aerosolized powders.[1][2][4] |
| Lab Coat | Standard, fully-fastened laboratory coat. | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be worn if there is a risk of inhaling dust, such as when weighing the solid compound outside of a certified chemical fume hood.[1][2] | To prevent inhalation, which is a primary route for respiratory sensitization.[1][2] |
Disposal Procedures: A Step-by-Step, Risk-Based Approach
The appropriate disposal method is contingent on the form and quantity of the waste. The overarching principle is that antibiotic waste should be treated as chemical waste and must not be poured down the drain.[5][6][9][11][12]
Disposal Decision Workflow
This diagram outlines the logical process for managing different waste streams containing Desmethyl Ceftaroline Fosamil.
Caption: Workflow for the safe disposal of Desmethyl Ceftaroline Fosamil waste.
Protocol 1: Disposal of Solid Waste (Pure Compound, Spills)
-
Containment: Do not generate dust.[1] Carefully transfer the solid material into a designated, sealable container for hazardous chemical waste.[7][9]
-
Labeling: The container must be clearly labeled as "Hazardous Waste," and include the chemical name "Desmethyl Ceftaroline Fosamil" and its primary hazards (e.g., "Sensitizer," "Ecotoxic").[9][13]
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong acids.[1][9]
-
Final Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department for disposal via a licensed chemical destruction facility, which typically employs high-temperature incineration.[8][9]
Protocol 2: Chemical Deactivation of Liquid Waste and Bulk Solids
For aqueous solutions and larger quantities of solid waste, chemical deactivation is a best practice to mitigate the compound's biological activity before final disposal. The beta-lactam ring, central to the antibiotic's function, can be hydrolyzed and inactivated under alkaline conditions.[8][14][15]
-
Work Area: Perform this procedure within a certified chemical fume hood, wearing all required PPE.
-
Preparation: Prepare a 1 M sodium hydroxide (NaOH) solution.[8][14]
-
Reaction:
-
Inactivation Time: Allow the mixture to stir at room temperature. While the reaction is often rapid, a 24-hour period ensures complete hydrolysis.[8][14]
-
Neutralization: Carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding an acid, such as 1 M hydrochloric acid (HCl). This step is crucial for safe handling and to meet waste facility acceptance criteria.[8]
-
Collection: Transfer the neutralized, inactivated solution into a hazardous waste container. The label should clearly state "Deactivated Desmethyl Ceftaroline Fosamil Waste."
-
Final Disposal: Arrange for pickup by your institution's EHS for incineration.[8]
Protocol 3: Disposal of Contaminated Laboratory Supplies
Any item that comes into direct contact with Desmethyl Ceftaroline Fosamil is considered contaminated chemical waste.[5][9][16]
-
Segregation:
-
Labeling: All containers must be clearly labeled with the chemical name and hazard information.[9]
-
Disposal: These containers should be sealed and disposed of through your institution's EHS hazardous waste program.
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Minor Spill: Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Gently sweep the material into a hazardous waste container and decontaminate the area with soap and water.[1]
-
Major Spill: Evacuate the area immediately and notify your institution's EHS or emergency response team.
In Case of Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][2]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10]
-
Inhalation: Move the individual to fresh air immediately.[1][2]
-
Seek Medical Attention: In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet (SDS) to the healthcare provider.[1][10]
References
- Allergan plc. (2019).
- BenchChem. (2025).
- BenchChem. (2025).
- Ecosense Company.
- Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
- Fukutsu, N., et al. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Chemical & Pharmaceutical Bulletin.
- ResearchGate.An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment | Request PDF.
- Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
- Google Patents.
- MedChemExpress. (2024). Ceftaroline fosamil-SDS.
- U.S. Environmental Protection Agency (EPA).EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste.
- Clean Harbors. (2026).
- OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
- Cleanchem.
- Örebro University. (2026). Antibiotics (in cell and bacterial cultures)
- LGC Standards. (2025).
- National Center for Biotechnology Information (NCBI). (2022).
- Teflaro®.TEFLARO® (ceftaroline fosamil) Safety Profile.
- MCF Environmental Services. (2023). Waste Management Requirements for Pharmaceutical Waste.
- Karolinska Institutet. (2025).
- National Association of Safety Professionals (NASP). (2023). OSHA Requirements for HazCom Compliance.
- University of California, Irvine.SOP: Safe Use & Handling of Sensitizing Agents.
- Arnall Golden Gregory LLP. (2019). Frequently Asked Questions – EPA's New Hazardous Waste Pharmaceuticals Rule.
- American Society of Health-System Pharmacists (ASHP).EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary.
- Occupational Safety and Health Administration (OSHA).1910.
- National Center for Biotechnology Information (NCBI). (2025).
- ResearchGate. (2025). (PDF)
- U.S. Food and Drug Administration (FDA).
- PubMed. (2015). Ceftaroline fosamil salvage therapy: an option for reduced-vancomycin-susceptible MRSA bacteraemia.
- ResearchGate. (2022). (PDF)
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. naspweb.com [naspweb.com]
- 14. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Frequently Asked Questions – EPA’s New Hazardous Waste Pharmaceuticals Rule | News & Insights | Arnall Golden Gregory LLP [agg.com]
Personal protective equipment for handling Desmethyl Ceftaroline Fosamil
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. Handling Desmethyl Ceftaroline Fosamil —a structurally related impurity and metabolite of the 5th-generation cephalosporin antibiotic Ceftaroline Fosamil—requires a deep understanding of its physicochemical properties and biological reactivity.
Because this compound retains the core beta-lactam pharmacophore, it presents severe occupational hazards, most notably respiratory sensitization (H334) , skin sensitization (H317) , and acute aquatic toxicity (H400) [1][2]. The following guide provides the mechanistic rationale, precise personal protective equipment (PPE) requirements, and validated operational workflows for handling this compound safely.
Mechanistic Basis of Occupational Hazards
To design an effective safety protocol, we must first understand why Desmethyl Ceftaroline Fosamil is dangerous. The primary risk to laboratory personnel is not acute systemic toxicity, but rather IgE-mediated hypersensitivity [3][4].
The strained beta-lactam ring is highly electrophilic. If aerosolized powder is inhaled or contacts bare skin, the beta-lactam ring undergoes a nucleophilic attack by the amino groups of host carrier proteins (such as human serum albumin). This covalent bonding forms a hapten-carrier complex [4]. Antigen-presenting cells (APCs) process this complex, triggering a Th2-mediated immune response that results in the production of specific IgE antibodies. Subsequent occupational exposure can cause catastrophic mast cell degranulation, leading to contact dermatitis, occupational asthma, or life-threatening anaphylaxis[5].
Figure 1: Mechanism of beta-lactam haptenation leading to IgE-mediated occupational hypersensitivity.
Personal Protective Equipment (PPE) Matrix
Because the primary vector for sensitization is the aerosolization of fine powders, PPE must be scaled according to the physical state and volume of the material being handled. The following matrix summarizes the required PPE based on operational scale[1][6].
| Protection Zone | Analytical Scale (<100 mg, Solutions) | Preparative Scale (>100 mg, Dry Powder) | Scientific Rationale |
| Respiratory | N95 / FFP2 Respirator (if outside BSC) | PAPR (Powered Air-Purifying Respirator) or N100/FFP3 | Prevents inhalation of micro-particulates that trigger H334 respiratory sensitization. |
| Hand/Skin | Double Nitrile Gloves (EN 374 compliant) | Double Nitrile Gloves + Extended Cuffs | Beta-lactams can permeate standard latex. Double gloving ensures integrity during solvent handling. |
| Body | Standard Lab Coat (fully buttoned) | Tyvek® Disposable Suit or Impermeable Apron | Prevents powder accumulation on personal clothing, stopping secondary exposure outside the lab. |
| Eye | Safety Glasses with side shields | Tight-fitting Safety Goggles (EN 166) | Prevents ocular mucosal absorption of airborne dust[7]. |
Operational Workflows & Handling Protocols
Step-by-Step Powder Weighing Protocol
Handling dry beta-lactam powders is the highest-risk operation in the laboratory. The goal is to create a self-validating system where aerosolization is physically impossible.
-
Environmental Isolation: All weighing must be conducted inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Never weigh Desmethyl Ceftaroline Fosamil on an open bench[1].
-
Static Mitigation: Cephalosporin powders are highly susceptible to static charge, which causes particles to repel and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula before opening the chemical vial.
-
Transfer Technique: Use a micro-spatula to transfer the powder. Keep the vial and the weigh boat as close together as possible (within 2 inches) to minimize the drop height.
-
Solubilization: Whenever possible, dissolve the powder directly in the weigh boat or a sealed volumetric flask inside the BSC before transferring it to the open laboratory.
-
Decontamination: Once the procedure is complete, wipe down the balance and the BSC deck with a damp paper towel wetted with 70% Isopropyl Alcohol (IPA) or 1M NaOH, followed by distilled water.
Spill Response & Decontamination Workflow
In the event of a spill, dry sweeping is strictly prohibited as it generates massive aerosol clouds[1]. Follow this validated emergency response workflow:
Figure 2: Step-by-step spill response and decontamination workflow for cephalosporin derivatives.
Waste Management & Disposal Plan
Desmethyl Ceftaroline Fosamil is classified as Very toxic to aquatic life with long-lasting effects (H410) [1]. It must never be disposed of in standard municipal drains or biohazard bags destined for autoclaving (which can vaporize the compound).
-
Chemical Inactivation (Optional but Recommended): For concentrated liquid waste, the beta-lactam ring can be chemically degraded via alkaline hydrolysis. Adding 1M NaOH to the solution and allowing it to sit for 30 minutes will open the beta-lactam ring, destroying the active pharmacophore and mitigating the sensitization risk.
-
Solid Waste: Contaminated gloves, weigh boats, and absorbent pads must be placed in a rigid, sealable hazardous waste container.
-
Final Disposal: All waste containers must be clearly labeled "Hazardous Chemical Waste: Beta-Lactam Antibiotic Derivative" and sent for high-temperature commercial incineration according to local environmental regulations[2].
References
-
Allergan plc. (2019). Safety Data Sheet: Ceftaroline Fosamil. Retrieved from[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 56841980, Ceftaroline fosamil acetate anhydrous. Retrieved from[Link]
-
Biek, D., et al. (2010). Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA). Clinical Infectious Diseases. Retrieved from[Link]
-
Blumenthal, K. G., et al. (2015). Adverse drug reactions associated with ceftaroline use: A two-center retrospective cohort. The Journal of Allergy and Clinical Immunology: In Practice. Retrieved from[Link]
-
Therapeutic Goods Administration (TGA). (2013). Zinforo (Ceftaroline fosamil) Product Information. Retrieved from[Link]
Sources
- 1. media.allergan.com [media.allergan.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Adverse drug reactions associated with ceftaroline use: A two-center retrospective cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. astrazeneca.com.au [astrazeneca.com.au]
- 7. cleanchemlab.com [cleanchemlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
